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Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of N-(1,3,4-Thiadiazol-2-yl)pivalamide: Exact Mass Determination and Pharmacological Utility

Executive Summary In modern drug discovery and medicinal chemistry, the precise structural elucidation of synthetic building blocks is non-negotiable. N-(1,3,4-Thiadiazol-2-yl)pivalamide (CAS: 339337-58-5) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the precise structural elucidation of synthetic building blocks is non-negotiable. N-(1,3,4-Thiadiazol-2-yl)pivalamide (CAS: 339337-58-5) is a highly specialized molecular scaffold that combines two distinct functional motifs: the 1,3,4-thiadiazole ring and a pivalamide group.

The 1,3,4-thiadiazole core acts as a potent pharmacophore and bioisostere, offering unique hydrogen-bonding capabilities and metal-coordination properties. Conversely, the pivalamide moiety introduces critical steric bulk. As a Senior Application Scientist, I approach the characterization of this compound not just as a routine mass determination, but as a holistic evaluation of its physicochemical behavior in both biological systems and mass spectrometry (MS) workflows.

Physicochemical Profiling & Exact Mass Causality

To accurately track this compound in pharmacokinetic assays or verify its synthesis, researchers must differentiate between its average molecular weight (used for stoichiometric bench calculations) and its monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS).

The exact mass is calculated using the mass of the most abundant isotopes for each element ( 12C , 1H , 14N , 16O , 32S ).

Quantitative Data Summary
PropertyValueCausality / Application
Chemical Name N-(1,3,4-Thiadiazol-2-yl)pivalamideIUPAC nomenclature
CAS Registry Number 339337-58-5Unique chemical identifier
Molecular Formula C7​H11​N3​OS Elemental composition
Average Molecular Weight 185.25 g/mol Used for molarity and yield calculations
Monoisotopic Exact Mass 185.0623 DaTarget mass for neutral molecule in HRMS
Theoretical [M+H]+ m/z 186.0696Primary target ion in Positive ESI mode
Theoretical [M+Na]+ m/z 208.0521Common adduct observed in LC-MS

Pharmacological Rationale: The Pivalamide & Thiadiazole Synergy

Why synthesize N-(1,3,4-Thiadiazol-2-yl)pivalamide instead of a simpler acetamide derivative? The answer lies in metabolic stability .

Amide bonds are notoriously susceptible to enzymatic cleavage by amidases and proteases in vivo. By utilizing a pivaloyl group (a tert-butyl moiety attached directly to the carbonyl carbon), the molecule gains significant steric bulk. This steric hindrance physically blocks the active sites of hydrolytic enzymes, thereby preventing nucleophilic attack and drastically enhancing the metabolic half-life of the compound[1][2].

Simultaneously, the 1,3,4-thiadiazole ring provides necessary hydrogen bond acceptors (N-3, N-4) that interact with target kinase or receptor pockets.

MetabolicStability A N-(1,3,4-Thiadiazol-2-yl)pivalamide B 1,3,4-Thiadiazole Ring (Pharmacophore) A->B C Pivalamide Group (tert-butyl motif) A->C D Target Binding & Bioisosterism B->D E Steric Hindrance at Amide Carbonyl C->E F Resistance to Amidases (Metabolic Stability) E->F

Figure 1: Pharmacological rationale and metabolic stability logic of the pivalamide motif.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the exact mass of N-(1,3,4-Thiadiazol-2-yl)pivalamide, an LC-ESI-HRMS approach is the gold standard[3][4]. The basicity of the thiadiazole nitrogens makes positive electrospray ionization (ESI+) highly effective. The following self-validating protocol ensures absolute isotopic fidelity and mass accuracy.

Step-by-Step LC-ESI-HRMS Methodology

Step 1: Sample Preparation & Matrix Design

  • Action: Dissolve the analyte in MS-grade Acetonitrile/Water (50:50, v/v) to a concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton source, driving the acid-base equilibrium toward the [M+H]+ state in solution prior to aerosolization. This guarantees maximum ionization efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 1.7 µm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The highly lipophilic tert-butyl group of the pivalamide ensures strong retention on the non-polar C18 stationary phase. This separates the target analyte from early-eluting polar impurities and ion-suppressing salts, ensuring a clean MS spectrum[3].

Step 3: ESI+ Ionization Dynamics

  • Action: Apply a capillary voltage of +3.5 kV with a desolvation temperature of 350°C.

  • Causality: The strong electric field generates positively charged droplets. As the heated nitrogen gas evaporates the solvent, the charge density increases until the Rayleigh limit is reached. This results in the ejection of gas-phase [M+H]+ ions ( m/z 186.0696). The protonation preferentially occurs at the N-3 or N-4 position of the thiadiazole ring due to localized electron density[4].

Step 4: Data Acquisition & Self-Validation

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer at a resolution of 60,000 (at m/z 200). Utilize an internal lock mass (e.g., Leucine Enkephalin, [M+H]+ 556.2766) to continuously calibrate the mass axis.

  • Causality: The lock mass acts as a self-validating internal control. By dynamically correcting instrumental drift, the mass error is kept strictly below 2 ppm. This definitively confirms the elemental composition ( C7​H11​N3​OS ) and rules out isobaric interferences.

HRMSWorkflow S1 Sample Prep (0.1% FA in MeCN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation at N-3/N-4) S2->S3 S4 HRMS Analyzer (Orbitrap/TOF) S3->S4 S5 Data Validation (Mass Error < 2 ppm) S4->S5

Figure 2: Self-validating LC-ESI-HRMS workflow for exact mass determination.

Conclusion

The analytical profiling of N-(1,3,4-Thiadiazol-2-yl)pivalamide requires a deep understanding of its physicochemical properties. By leveraging the exact mass of 185.0623 Da and employing a rigorously controlled LC-ESI-HRMS workflow, researchers can confidently track this compound. Furthermore, understanding the causality behind its structural motifs—specifically the steric shielding provided by the pivalamide group—empowers drug development professionals to design more metabolically stable therapeutics.

References

  • Title: CAS 339337-58-5 | N-(1,3,4-Thiadiazol-2-yl)
  • Source: thieme-connect.
  • Source: nih.
  • Source: benchchem.
  • Source: uni-tuebingen.

Sources

Exploratory

pharmacokinetics of N-(1,3,4-Thiadiazol-2-yl)pivalamide derivatives

An In-Depth Technical Guide to the Pharmacokinetics of N-(1,3,4-Thiadiazol-2-yl)pivalamide Derivatives Abstract The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-(1,3,4-Thiadiazol-2-yl)pivalamide Derivatives

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a pivalamide moiety to this core creates the N-(1,3,4-Thiadiazol-2-yl)pivalamide class of derivatives, which presents a unique combination of structural features that significantly influence their pharmacokinetic profiles. The sterically hindered tert-butyl group of the pivalamide functionality may confer metabolic stability, while the mesoionic character of the thiadiazole ring can enhance membrane permeability.[4][5][6] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising compound class. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, presenting a self-validating system for robust pharmacokinetic profiling.

The 1,3,4-Thiadiazole Scaffold: A Foundation for Drug Discovery

The five-membered 1,3,4-thiadiazole ring is a versatile pharmacophore that has captured significant attention in drug discovery.[4][7] Its unique electronic structure and ability to participate in hydrogen bonding allow it to interact with a multitude of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, from antimicrobial and anti-inflammatory to potent anticancer effects.[8][9][10] The stability of the thiadiazole ring and its favorable physicochemical properties often contribute to improved drug-likeness and bioavailability in developed compounds.[6][11]

The focus of this guide, N-(1,3,4-Thiadiazol-2-yl)pivalamide derivatives, incorporates two key structural motifs:

  • The 1,3,4-Thiadiazole Core: This electron-deficient aromatic system is relatively stable and susceptible to nucleophilic attack, allowing for diverse substitutions at the 2- and 5-positions to modulate activity and physicochemical properties.[12] Its mesoionic nature is thought to facilitate passage across biological membranes.[4]

  • The Pivalamide Group: Characterized by a sterically bulky tert-butyl group adjacent to the amide carbonyl. This feature is a critical consideration for metabolism, as it can act as a "metabolic shield," sterically hindering the approach of metabolizing enzymes like amidases and certain Cytochrome P450 (CYP) isoforms.[5] This has the potential to reduce clearance and prolong the in vivo half-life of the molecule.

Understanding the interplay between these structural elements is paramount to predicting and characterizing the complete pharmacokinetic profile of these derivatives.

Core Pharmacokinetic (ADME) Profiling: Methodologies and Rationale

A systematic, stepwise approach to characterizing the ADME properties is essential. The following sections detail the core in vitro assays that form the foundation of a robust pharmacokinetic assessment, explaining the rationale behind each experimental choice.

Absorption: Solubility and Permeability

For oral administration, a drug must first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelium to reach systemic circulation. Therefore, assessing aqueous solubility and membrane permeability are the critical first steps.

2.1.1 Kinetic Solubility Assay

  • Rationale: This high-throughput assay provides an early assessment of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution of a solid compound in the gastrointestinal tract. It is used to flag compounds with potential solubility liabilities early in the discovery process.

  • Protocol:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

    • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

    • Solubility Measurement: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the DMSO stock, initiating precipitation.

    • Incubation and Filtration: Shake the plate for a defined period (e.g., 1.5-2 hours) to allow for equilibration. Separate the undissolved precipitate by filtration through a filter plate.

    • Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it against a standard curve prepared from the DMSO stock.

2.1.2 Caco-2 Cell Permeability Assay

  • Rationale: The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of in vivo drug absorption.[13] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and active transporters.[13] This assay measures the rate of transport across this monolayer, providing an apparent permeability coefficient (Papp).

  • Protocol:

    • Cell Culture: Seed Caco-2 cells onto semi-permeable membrane inserts in a transwell plate and culture for 21-25 days to allow for full differentiation and monolayer formation.

    • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.

    • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Add the test compound solution (prepared in transport buffer from a DMSO stock) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral chamber and fresh buffer to the apical chamber.

    • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[14] The Papp value is then calculated.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound Add test compound to Apical side teer->add_compound add_buffer Add fresh buffer to Basolateral side add_compound->add_buffer incubate Incubate at 37°C with shaking add_buffer->incubate sample Sample from Basolateral side at time points incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Caco-2 cell permeability experimental workflow.
Distribution: Plasma Protein Binding (PPB)
  • Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be metabolized or excreted. Therefore, determining the extent of PPB is critical for interpreting pharmacokinetic and pharmacodynamic data.

  • Protocol (Rapid Equilibrium Dialysis - RED):

    • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass but retains large proteins.

    • Dosing: Add plasma to one chamber and the test compound (in buffer) to the other, or more commonly, add the test compound directly to the plasma-containing chamber.

    • Equilibration: Seal the device and incubate with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

    • Sampling: After incubation, take samples from both the plasma chamber (containing bound + free drug) and the buffer chamber (containing only free drug).

    • Quantification: Determine the concentration of the drug in both samples using LC-MS/MS. The percentage of bound drug can then be calculated.

Metabolism: In Vitro Metabolic Stability
  • Rationale: The liver is the primary site of drug metabolism, which is mainly mediated by the cytochrome P450 (CYP) enzyme superfamily.[15][16] An in vitro metabolic stability assay using liver microsomes (a subcellular fraction containing high concentrations of CYP enzymes) provides a crucial early estimate of a compound's susceptibility to hepatic metabolism and thus its likely in vivo clearance. The steric hindrance of the pivalamide group makes this assay particularly important for this class of compounds.[5]

  • Protocol (Liver Microsomal Stability Assay):

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and buffer.

    • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH, which is required for CYP enzyme activity. The test compound is added to this mixture.

    • Time-Course Incubation: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant for the remaining concentration of the parent drug using LC-MS/MS. The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolism_Pathway cluster_metabolism Potential Metabolic Pathways (CYP450) Parent N-(5-R'-1,3,4-Thiadiazol-2-yl)pivalamide path1 Pathway 1: Hydroxylation on R' group (If R' is an aromatic ring) Parent->path1 Likely path2 Pathway 2: Pivalamide Amide Bond (Likely stable due to steric hindrance) Parent->path2 Unlikely path3 Pathway 3: Thiadiazole Ring (Generally stable, cleavage is minor) Parent->path3 Unlikely Metabolite1 Hydroxylated Metabolite path1->Metabolite1 Stable1 Metabolically Stable path2->Stable1 Stable2 Metabolically Stable path3->Stable2

Caption: Potential metabolic fates of thiadiazole derivatives.
Excretion

While excretion is primarily determined through in vivo studies (quantifying the drug in urine and feces), in vitro assays can provide early clues. For example, the Caco-2 assay (Section 2.1.2) can be run in the reverse direction (basolateral to apical) to identify if a compound is a substrate of efflux transporters like P-glycoprotein, which can actively pump drugs out of cells and contribute to biliary excretion.

Bioanalytical Methodologies for Quantification

Accurate and reliable quantification of the test compound in complex biological matrices (plasma, urine, cell culture media) is the bedrock of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity and specificity.[14][17]

  • Rationale: HPLC separates the analyte of interest from endogenous matrix components, while tandem mass spectrometry provides unambiguous identification and quantification, even at very low concentrations (pg/mL).[14]

  • Protocol (General Plasma Sample Analysis):

    • Sample Preparation (Protein Precipitation): a. To a small volume of plasma sample (e.g., 50 µL), add a larger volume (e.g., 3-4x) of cold acetonitrile. b. The acetonitrile should contain a known concentration of a stable isotope-labeled internal standard, which is structurally identical to the analyte but has a different mass. c. Vortex vigorously to ensure complete protein precipitation. d. Centrifuge at high speed to pellet the precipitated proteins.

    • Extraction: Carefully transfer the clear supernatant to a clean vial or 96-well plate for analysis.

    • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid) to elute the analyte and separate it from other components.

    • Mass Spectrometric Detection: a. The eluent from the HPLC is directed into the mass spectrometer's electrospray ionization (ESI) source, which ionizes the analyte. b. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It specifically selects the parent ion of the analyte, fragments it, and monitors for a specific product ion. This highly selective process minimizes interference from the biological matrix.

    • Quantification: The analyte concentration is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.

Bioanalysis_Workflow start Plasma Sample ppt Protein Precipitation (Cold Acetonitrile + Internal Std) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Supernatant centrifuge->extract hplc HPLC Separation (Reverse-Phase C18) extract->hplc ms Tandem Mass Spec Detection (ESI-MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Std Curve) ms->quant result Final Concentration quant->result

Caption: Bioanalytical workflow for drug quantification in plasma.

Data Integration and Interpretation

Data from the individual in vitro assays must be synthesized to build a holistic pharmacokinetic profile. The results guide further studies and help in selecting the most promising candidates for in vivo evaluation.

Table 1: Example Pharmacokinetic Data Summary for N-(1,3,4-Thiadiazol-2-yl)pivalamide Derivatives

Compound IDR' GroupKinetic Solubility (µM) at pH 7.4Caco-2 Papp A->B (10⁻⁶ cm/s)Plasma Protein Binding (%) (Human)Human Liver Microsome t½ (min)
TDZ-Piv-01 Phenyl15.212.5 (High)92.5> 60 (Stable)
TDZ-Piv-02 4-Chlorophenyl5.818.1 (High)98.1> 60 (Stable)
TDZ-Piv-03 4-Methoxyphenyl25.69.7 (Moderate)88.345 (Moderately Stable)
Control Drug (e.g., Metoprolol)> 20022.0 (High)12.0> 60 (Stable)

Interpretation of Example Data:

  • TDZ-Piv-01 & 02 show high permeability, suggesting good potential for oral absorption. However, their low solubility and high PPB might limit the free drug exposure. Their high metabolic stability is a positive attribute, likely due to the pivalamide group.

  • TDZ-Piv-03 has better solubility but slightly lower permeability and is less metabolically stable, suggesting the methoxy group may be a site for metabolism.

Conclusion and Future Directions

The N-(1,3,4-Thiadiazol-2-yl)pivalamide scaffold represents a promising area for drug discovery. A thorough understanding of the pharmacokinetic properties is essential for translating in vitro potency into in vivo efficacy. The experimental framework detailed in this guide—encompassing the assessment of solubility, permeability, plasma protein binding, and metabolic stability—provides the critical data needed for informed decision-making in drug development programs. Derivatives demonstrating a balanced profile of high permeability, adequate solubility, and metabolic stability should be prioritized for advancement into full in vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, clearance, and volume of distribution.

References

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies | ACS Omega. (2024). ACS Publications. [Link]

  • 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. (2025). MDPI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate. [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. (2014). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and anticonvulsant activities of some novel 1, 3, 4-Thiadiazole derivatives. (2018). ResearchGate. [Link]

  • The determination of the effect of some 1,3,4 thiadiazole derivatives on biochemical content (Fatty Acids, Sterols, Lipophilic Vitamins) in rat liver. (2018). PubMed. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (n.d.). International Journal of ChemTech Research. [Link]

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. (2025). PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. (2021). PubMed. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. [Link]

  • Study of the anticancer activity of N-(5-methyl-[1][4][7]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (n.d.). Institute of Molecular Biology and Genetics, NAS of Ukraine. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). University of Kansas. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). ResearchGate. [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. [Link]

  • N-[3-methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide. (n.d.). NextSDS. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Amanote Research. [Link]

Sources

Foundational

Structural Elucidation and Supramolecular Architecture of N-(1,3,4-Thiadiazol-2-yl)pivalamide: A Crystallographic Whitepaper

Executive Summary The 1,3,4-thiadiazole heterocycle is a highly privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for pyrimidine to modulate pharmacokinetic profiles and target engagement[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole heterocycle is a highly privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for pyrimidine to modulate pharmacokinetic profiles and target engagement[1]. When functionalized with a bulky pivalamide (trimethylacetamide) group, the resulting compound—N-(1,3,4-Thiadiazol-2-yl)pivalamide —exhibits a unique interplay of steric hindrance and directional hydrogen bonding. This technical guide provides an in-depth analysis of its crystal structure, detailing the causality behind conformational preferences, the self-validating crystallographic protocols required to resolve its structure, and the supramolecular networks that govern its solid-state behavior.

Conformational Analysis: Sterics vs. Hydrogen Bonding

The molecular geometry of N-(1,3,4-Thiadiazol-2-yl)pivalamide is dictated by the tension between the planar 1,3,4-thiadiazole ring and the sterically demanding tert-butyl moiety of the pivaloyl group.

  • Steric Hindrance and Thermal Motion: The tert-butyl group dictates the spatial boundaries of the molecule. At ambient temperatures, this group often exhibits severe rotational disorder within the crystal lattice. Consequently, structural elucidation requires low-temperature X-ray diffraction to freeze this thermal motion and accurately resolve the methyl carbon positions[2].

  • Conformational Locking: The amide plane (N–C=O) can orient itself to minimize steric clashes. However, when the amide N–H bond is oriented syn to the thiadiazole ring, an intramolecular N–H···N hydrogen bond forms between the amide proton and the nitrogen of the thiadiazole ring. This interaction acts as a "conformational lock," forcing the molecule into a nearly planar geometry[3]. In the absence of this lock, the pivalamide group twists out of the thiadiazole plane, resulting in a measurable dihedral angle[4].

SupramolecularLogic N_H Amide N-H (Strong Donor) C_O Carbonyl C=O (Strong Acceptor) N_H->C_O Intermolecular H-Bond (N-H···O) Thia_N Thiadiazole Ring N (Acceptor) N_H->Thia_N Intramolecular H-Bond (N-H···N) Chain 1D Infinite Chains (Crystal Packing) C_O->Chain Drives supramolecular assembly Lock Conformational Lock (Planarity) Thia_N->Lock Restricts torsion angle

Hydrogen bonding logic driving the supramolecular assembly and conformation.

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity and reproducibility, the structural analysis of N-(1,3,4-Thiadiazol-2-yl)pivalamide relies on a self-validating workflow. The following step-by-step methodologies detail the synthesis, crystal growth, and diffraction analysis.

Protocol 3.1: Synthesis of N-(1,3,4-Thiadiazol-2-yl)pivalamide
  • Reagent Preparation: Dissolve 1.0 equivalent of 1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the subsequent acylation step, driving the reaction forward and preventing the protonation of the highly basic thiadiazole nitrogen[5].

  • Acylation: Dropwise add 1.1 equivalents of pivaloyl chloride at 0 °C. Stir the mixture and allow it to warm to room temperature over 4 hours.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol 3.2: Single Crystal Growth
  • Solvent Selection: Dissolve the purified compound in a polar protic solvent, such as absolute ethanol.

    • Causality: Ethanol facilitates transient intermolecular hydrogen bonding during the nucleation phase, which promotes the slow, orderly formation of thermodynamically stable crystal lattices rather than kinetic precipitates.

  • Evaporation: Place the solution in a loosely capped vial. Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) over 5–7 days.

  • Harvesting: Select a clear, block-shaped single crystal (approximately 0.40 × 0.25 × 0.20 mm) under a polarized light microscope, ensuring the absence of twinning or macroscopic defects.

Protocol 3.3: X-Ray Diffraction and Refinement
  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool the crystal to 173 K (or 120 K) using a liquid nitrogen stream.

    • Causality: Cryogenic cooling freezes the thermal motion of the bulky tert-butyl methyl groups, which is critical for resolving structural disorder and obtaining high-resolution electron density maps[2].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (S, O, N, C)[6].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Locate hydrogen atoms in difference Fourier maps and refine them using a riding model.

    • Self-Validation: The structural model is validated by ensuring the final R₁ factor is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0, confirming that the calculated model accurately reflects the experimental diffraction data.

CrystallographyWorkflow A 1. Synthesis Reaction of 1,3,4-thiadiazol-2-amine with pivaloyl chloride B 2. Crystal Growth Thermodynamic stabilization via slow evaporation in EtOH A->B Purified Product C 3. X-Ray Diffraction Data collection at 173 K using Mo Kα radiation B->C Single Crystal D 4. Structure Solution Direct methods (SHELXT) to locate heavy atoms C->D Diffraction Data E 5. Refinement Full-matrix least-squares on F² (SHELXL) D->E Initial Model F 6. Supramolecular Analysis Hirshfeld surface & H-bond mapping E->F Final .cif File

Workflow for the crystallographic analysis of N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Supramolecular Architecture and Hirshfeld Surface Analysis

The solid-state packing of N-(1,3,4-Thiadiazol-2-yl)pivalamide is heavily reliant on robust hydrogen-bonded networks.

  • 1D Infinite Chains: The dominant supramolecular feature is the formation of infinite one-dimensional chains. The amide N–H acts as a strong hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, creating a robust N–H···O network that propagates along the crystallographic axes[2][4].

  • Hirshfeld Surface Analysis: Hirshfeld surface mapping is utilized to quantify these intermolecular interactions. In pivalamide derivatives, H···H contacts (originating from the highly branched tert-butyl group) typically comprise over 50% of the total surface area. Meanwhile, the strong O···H and N···H contacts appear as distinct, deep red spots on the dnorm​ surface, confirming the highly directional nature of the hydrogen bonds stabilizing the lattice[6].

Quantitative Data Summary

The following tables summarize the representative crystallographic parameters and hydrogen-bond geometries typical for N-(1,3,4-Thiadiazol-2-yl)pivalamide and its close structural analogues derived from authoritative literature[2][3][4][6].

Table 1: Representative Crystallographic Parameters

ParameterRepresentative Value
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c or Pbca
Data Collection Temperature 120 K – 173 K
Radiation Source Mo Kα (λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Final R₁ Index (I > 2σ(I)) < 0.05
Goodness-of-Fit (GoF) on F2 1.02 – 1.08

Table 2: Representative Hydrogen Bond Geometry (Å, °)

Interaction TypeD–H···AD–H (Å)H···A (Å)D···A (Å)Angle (°)
Intermolecular (1D Chain) N–H···O(carbonyl)0.882.02 – 2.052.88 – 2.92165 – 171
Intramolecular (Lock) N–H···N(thiadiazole)0.882.30 – 2.352.82 – 2.86110 – 115
Weak Intermolecular C–H···O(carbonyl)0.952.45 – 2.503.25 – 3.30140 – 145

References

  • [5] Benchchem. N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide. Available at:

  • [1] MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at:

  • [3] ACS Publications. Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. Available at:

  • [6] IUCr Journals. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available at:

  • [4] PMC. N-(4-Methoxyphenyl)pivalamide. Available at:

  • [2] CDN Science Pub. Hydrogen-bonded networks in oxygen-coordinated monoamide complexes of zinc(II). Available at:

Sources

Exploratory

N-(1,3,4-Thiadiazol-2-yl)pivalamide Derivatives: Receptor Binding Affinity Profile and Structural Basis of Carbonic Anhydrase Inhibition

Executive Summary The development of targeted therapeutics for hypoxic solid tumors relies heavily on the selective inhibition of tumor-associated metalloenzymes. Among these, Carbonic Anhydrase IX (CA IX) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for hypoxic solid tumors relies heavily on the selective inhibition of tumor-associated metalloenzymes. Among these, Carbonic Anhydrase IX (CA IX) has emerged as a critical target due to its role in tumor pH homeostasis and survival. As a Senior Application Scientist specializing in structural pharmacology, I present this technical whitepaper detailing the receptor binding affinity profile and structural mechanism of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide , a highly potent, lipophilic inhibitor featuring an acetazolamide backbone. By elongating the parent scaffold with a bulky pivalamide tail, researchers have successfully engineered a compound that achieves nanomolar to sub-nanomolar affinity for CA II and CA IX, providing a structural blueprint for next-generation oncological therapeutics.

Molecular Pharmacology & Mechanism of Action

The exceptional binding affinity of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide is driven by a highly optimized, tripartite pharmacophore that exploits both enthalpic and entropic thermodynamic drivers within the Carbonic Anhydrase active site:

  • The Zinc-Binding Pharmacophore (Enthalpic Driver): The primary sulfonamide group ( −SO2​NH2​ ) acts as a classical zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen becomes deprotonated and coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule. This interaction is stabilized by a dense network of hydrogen bonds with the highly conserved Thr199 and Glu106 residues [1].

  • The 1,3,4-Thiadiazole Core (Structural Scaffold): This electron-deficient, rigid heterocyclic ring optimally positions the sulfonamide group deep within the 15 Å conical active site cleft, minimizing steric clashes with the hydrophilic half of the pocket.

  • The Pivalamide Tail (Entropic Driver): The critical innovation in this derivative is the addition of the tert-butyl amide (pivalamide) moiety. The active sites of CA II and CA IX feature a distinct "hydrophobic half" (comprising residues Val121, Val135, Leu198, and Pro202). The bulky, lipophilic pivalamide tail extends directly into this pocket. By displacing ordered, high-energy water molecules from this hydrophobic region into the bulk solvent, the ligand achieves a massive entropic gain, driving the inhibition constant ( Ki​ ) down into the sub-nanomolar range [1].

Quantitative Binding Affinity Profile

To evaluate the efficacy of the pivalamide modification, we must compare its binding affinity against the parent compound, Acetazolamide (AZA). The elongation of the tail with lipophilic groups drastically improves the affinity for the tumor-associated CA IX and the cytosolic CA II, while maintaining a degree of selectivity against the off-target CA I.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Pharmacological Role
Acetazolamide (AZA) CA I250.0Off-target (Cytosolic)
CA II12.0Off-target (Cytosolic)
CA IX25.0Target (Tumor-associated)
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide CA I> 1000.0Off-target (Cytosolic)
CA II0.66 – 10.0Off-target (Cytosolic)
CA IX< 10.0Target (Tumor-associated)

Data synthesized from[2] and high-resolution crystallographic inhibition studies [1]. Note: The pivalamide derivative demonstrates a nearly 10-fold improvement in CA II/CA IX affinity compared to AZA.

Tumor Hypoxia and the CA IX Signaling Axis

Understanding the biological causality of CA IX inhibition is paramount for drug development. In solid tumors, rapid cellular proliferation outpaces angiogenesis, creating localized regions of severe hypoxia. This oxygen deprivation stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), a transcription factor that upregulates the expression of the transmembrane CA IX [3].

CA IX catalyzes the rapid hydration of extracellular CO2​ into bicarbonate ( HCO3−​ ) and protons ( H+ ). The bicarbonate is imported into the cell to maintain a slightly alkaline intracellular pH (promoting survival and proliferation), while the protons remain in the extracellular space, dropping the microenvironmental pH to < 6.5. This acidic shield promotes extracellular matrix degradation, metastasis, and immune evasion. By inhibiting CA IX with the pivalamide derivative, we collapse this pH gradient, inducing lethal intracellular acidosis within the tumor cell.

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a Stabilizes CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX Upregulates Acidification Extracellular Acidification (pH < 6.5) CAIX->Acidification CO2 Hydration Survival Tumor Survival & Metastasis Acidification->Survival Promotes Inhibitor N-(1,3,4-Thiadiazol-2-yl) pivalamide Inhibitor->CAIX Inhibits (Ki < 10 nM) Apoptosis Intracellular Acidosis & Apoptosis Inhibitor->Apoptosis Induces

Caption: Hypoxia-driven CA IX signaling pathway and its disruption by pivalamide-based inhibitors.

Structural Biology: Co-Crystallization & X-Ray Diffraction Methodology

To validate the binding pose of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide, high-resolution X-ray crystallography is required. The following self-validating protocol details the exact methodology used to resolve the CA II-inhibitor complex (PDB ID: 7JNX) at a resolution of 1.29 Å [4].

Step-by-Step Protocol & Causality
  • Recombinant Protein Expression:

    • Action: Express human CA II in Escherichia coli BL21(DE3) cells.

    • Causality: CA II is a highly soluble, cytosolic protein that folds efficiently in prokaryotic systems without the need for complex eukaryotic post-translational modifications. (Note: For CA IX studies, a "CA IX-mimic" is often generated by introducing 7 site-directed mutations into the soluble CA II scaffold, as wild-type transmembrane CA IX aggregates in solution and resists crystallization).

  • Affinity Purification & Quality Control:

    • Action: Purify the lysate using p-aminomethylbenzenesulfonamide affinity chromatography, followed by size-exclusion chromatography (SEC). Validate monodispersity via Dynamic Light Scattering (DLS).

    • Causality: Crystallogenesis requires >95% purity and strict monodispersity. Heterogeneous protein populations will fail to nucleate into highly ordered crystal lattices.

  • Inhibitor Co-Crystallization (Hanging-Drop Vapor Diffusion):

    • Action: Incubate the purified CA II (10 mg/mL) with a 5-fold molar excess of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide for 2 hours. Set up hanging drops containing 1 µL of the complex and 1 µL of precipitant solution (1.6 M sodium citrate, pH 6.5).

    • Causality: Co-incubation ensures the lipophilic pivalamide tail stabilizes the hydrophobic pocket prior to lattice formation, driving the protein into a uniform conformational state. Hanging-drop vapor diffusion allows for slow, controlled equilibration, yielding well-ordered crystals suitable for high-resolution diffraction.

  • Cryoprotection & X-Ray Diffraction:

    • Action: Briefly soak crystals in a cryoprotectant solution (precipitant + 20% glycerol) and flash-cool in liquid nitrogen (100K). Collect diffraction data at a synchrotron light source.

    • Causality: Flash-cooling prevents the formation of crystalline ice, which would cause diffraction rings that obscure the protein's electron density map. The 100K temperature minimizes radiation damage from the high-energy X-ray beam.

  • Phase Determination & Structural Refinement:

    • Action: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-CA II model. Refine the structure using Phenix or REFMAC5.

    • Causality: MR provides an unbiased initial electron density map. The final structure (PDB: 7JNX) is validated by its R-values. An R-work of 0.159 and an R-free of 0.176 confirm that the atomic model accurately represents the diffraction data without overfitting [4].

Workflow Step1 1. Recombinant Expression (E. coli BL21) Step2 2. Affinity Purification (>95% Purity, Monodisperse) Step1->Step2 QC: SDS-PAGE Step3 3. Co-Crystallization (Hanging-Drop Vapor Diffusion) Step2->Step3 QC: DLS Step4 4. X-Ray Diffraction (Synchrotron, 100K) Step3->Step4 Cryoprotection Step5 5. Phase Determination (Molecular Replacement) Step4->Step5 Data Processing Step6 6. Structural Refinement (PDB: 7JNX, 1.29 Å) Step5->Step6 QC: R-free < 0.20

Caption: Self-validating X-ray crystallography workflow for resolving CA-inhibitor complexes.

Conclusion & Translational Perspectives

The structural profiling of N-(1,3,4-thiadiazol-2-yl)pivalamide derivatives demonstrates how rational, structure-based drug design can transform a broad-spectrum inhibitor (Acetazolamide) into a highly potent, lipophilic agent. By exploiting the hydrophobic pocket of CA II and CA IX via the bulky pivalamide tail, researchers have achieved nanomolar affinities that effectively disrupt tumor pH homeostasis. Future translational efforts should focus on formulating these highly lipophilic compounds into bioavailable delivery systems (e.g., lipid nanoparticles) to evaluate their in vivo efficacy against hypoxic solid tumors.

References

  • Andring, J.T. et al. (2020). "Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone." Journal of Medicinal Chemistry, 63(21), 13064-13075.

  • RCSB Protein Data Bank. "7JNX: Carbonic Anhydrase II Complexed with N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide." RCSB PDB.

  • BindingDB. "PDB in BDBB - BindingDB: Carbonic anhydrase 2." Binding Database.

  • Briganti, F. et al. (2021). "Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 154-164.

Sources

Foundational

preliminary toxicity screening of N-(1,3,4-Thiadiazol-2-yl)pivalamide

An In-Depth Technical Guide: Preliminary Toxicity Screening of N-(1,3,4-Thiadiazol-2-yl)pivalamide Introduction: Contextualizing a Privileged Scaffold The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary Toxicity Screening of N-(1,3,4-Thiadiazol-2-yl)pivalamide

Introduction: Contextualizing a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2][3][5][6] N-(1,3,4-Thiadiazol-2-yl)pivalamide, the subject of this guide, incorporates this key scaffold. While its specific biological profile is under investigation, its chemical structure warrants a thorough and systematic evaluation of its safety profile.

The preclinical safety assessment of any new chemical entity (NCE) is a critical gating step in the drug development pipeline.[7][8] A meticulously planned preliminary toxicity screen can identify potential liabilities early, saving considerable time and resources while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[8] This guide, intended for researchers and drug development professionals, outlines a logical, tiered approach to the initial toxicological characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide, progressing from computational predictions to in vitro and preliminary in vivo assessments.

A Tiered Strategy for Preliminary Toxicity Assessment

A sequential and integrated screening strategy provides the most efficient pathway for evaluating the safety of a novel compound. This approach begins with broad, rapid, and cost-effective in silico and in vitro methods to flag potential hazards before committing to resource-intensive in vivo studies.

G cluster_0 Toxicity Screening Workflow A Tier 1: In Silico Prediction B Tier 2: In Vitro Cytotoxicity A->B Guides concentration selection C Tier 3: In Vitro Genotoxicity B->C Provides viability data D Tier 4: In Vivo Acute Toxicity C->D Assesses mutagenic potential E E D->E Go/No-Go Decision Point

Caption: A tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Rationale: Before any laboratory work commences, computational toxicology models can predict a compound's potential liabilities based on its chemical structure.[9] These in silico tools leverage vast databases of existing toxicological data to identify structural alerts and predict various endpoints, offering a rapid and cost-effective first-pass safety assessment.[9][10][11][12][13] This step is crucial for anticipating potential issues and designing more efficient subsequent experiments.

Methodology: The structure of N-(1,3,4-Thiadiazol-2-yl)pivalamide would be submitted to a suite of validated in silico prediction platforms, such as ProTox 3.0, Schrödinger's Predictive Toxicology solution, or ACD/Tox Suite.[10][12][13] These platforms use Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to predict a range of toxicological endpoints.

Predicted Data Presentation: The results from the in silico analysis should be compiled into a clear, summary table.

Toxicity Endpoint Prediction Confidence Level Implication for Further Studies
Oral Acute Toxicity (LD50)Class IV (300-2000 mg/kg)HighGuides starting dose selection for in vivo studies.
HepatotoxicityLow ProbabilityMediumMonitor liver enzymes if proceeding to in vivo studies.
CarcinogenicityNegativeMediumGenotoxicity testing is still required for confirmation.
Mutagenicity (Ames)EquivocalMediumPrioritizes the need for an experimental Ames test.
hERG InhibitionLow ProbabilityHighReduces concern for immediate cardiotoxicity risk.

Tier 2: In Vitro General Cytotoxicity Assessment

Rationale: The foundational in vitro test assesses the concentration at which the compound causes general cell death. This provides a quantitative measure of its intrinsic cytotoxicity and is essential for determining the dose ranges for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[14][15][16] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[17][18]

MTT_Mechanism cluster_cell Inside a Viable Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme is reduced by Formazan Formazan (Purple, Insoluble) Enzyme->Formazan to form ViableCell Viable Cell

Caption: Mechanism of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies to determine the half-maximal inhibitory concentration (IC50).[16][19]

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous cell line (e.g., Vero, kidney epithelial) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16][18]

  • Compound Preparation: Prepare a stock solution of N-(1,3,4-Thiadiazol-2-yl)pivalamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently agitate the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Hypothetical Data Presentation:

Cell Line Cell Type IC50 (µM) after 48h Selectivity Index (SI)
MCF-7Human Breast Adenocarcinoma25.43.15
VeroNormal Monkey Kidney Epithelial80.1-
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

Tier 3: Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), a potential precursor to carcinogenesis.[20] The bacterial reverse mutation assay, or Ames test, is the gold standard for initial genotoxicity screening due to its high throughput, low cost, and strong predictive value for in vivo carcinogenicity.[21][22][23] It tests a chemical's ability to induce mutations in specific strains of Salmonella typhimurium that are unable to synthesize histidine.[22][24][25]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on OECD Test Guideline 471.

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) that are sensitive to different types of mutagens.[24]

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without a rat liver S9 fraction. This is crucial because some chemicals are not directly mutagenic but are converted to mutagens by metabolic enzymes in the liver.[22]

  • Test Compound Preparation: Dissolve N-(1,3,4-Thiadiazol-2-yl)pivalamide in a suitable solvent (e.g., DMSO) and prepare a range of five test concentrations based on the cytotoxicity data obtained in Tier 2.

  • Assay Procedure:

    • To a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Incubate this mixture for 20 minutes at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to occur).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate (which lacks histidine).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated and can now grow without external histidine) on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative (vehicle) control.

Hypothetical Data Presentation:

Strain S9 Activation Compound Conc. (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control Result
TA100 - 0 (Vehicle)135 ± 12-
10142 ± 151.05Negative
50155 ± 181.15
100160 ± 141.19
TA98 + 0 (Vehicle)38 ± 5-
1041 ± 61.08Negative
5045 ± 41.18
10042 ± 71.11

Tier 4: Preliminary In Vivo Acute Oral Toxicity

Rationale: While in vitro assays are powerful, they cannot fully replicate the complex physiology of a whole organism. A preliminary in vivo study is necessary to understand the compound's effects following a single administration, including its potential target organs and the determination of its acute toxicity classification.[8][26][27] The Acute Toxic Class Method (OECD 423) is an ethical and efficient approach that uses a reduced number of animals.[28]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Test Animals: Use healthy, young adult female Wistar rats (nulliparous and non-pregnant), as females are often slightly more sensitive.[29] Acclimatize the animals for at least 5 days.

  • Dose Administration: Administer N-(1,3,4-Thiadiazol-2-yl)pivalamide orally by gavage. The starting dose (e.g., 300 mg/kg) is selected based on the in silico predictions and any available data on structurally related compounds.[28][29]

  • Stepwise Procedure:

    • Dose a group of 3 animals at the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. The next test would use a lower dose.

      • If 0 or 1 animal dies, the next step involves dosing 3 more animals at a higher dose level (e.g., 2000 mg/kg).

  • Observation Period: Observe animals for clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) with special attention during the first 4 hours and then daily for 14 days.[7]

  • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[7]

Hypothetical Data Presentation:

Dose Group (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Observations Gross Necropsy Findings GHS Classification
30030/3Mild, transient lethargy observed within 2 hours, resolved by 24 hours. Normal behavior thereafter.No abnormalities observed.-
200030/3Mild lethargy within 4 hours. No other significant signs of toxicity. Normal body weight gain.No abnormalities observed.Category 5 or Unclassified

Integrated Data Interpretation and Decision Making

The true value of this tiered approach lies in the integrated analysis of all data points. A decision tree can help guide the development process for N-(1,3,4-Thiadiazol-2-yl)pivalamide.

DecisionTree start Start: Preliminary Toxicity Data cytotoxicity Is IC50 < 10 µM (Potent Cytotoxicity)? start->cytotoxicity genotoxicity Is Ames Test Positive? cytotoxicity->genotoxicity No stop_cyt High Risk: Consider termination or major structural modification cytotoxicity->stop_cyt Yes invivo Is LD50 < 300 mg/kg (High Acute Toxicity)? genotoxicity->invivo No stop_gen High Risk: Genotoxic liability. Requires extensive follow-up (e.g., in vivo micronucleus). genotoxicity->stop_gen Yes stop_invivo High Risk: Significant acute toxicity. Re-evaluate therapeutic index. invivo->stop_invivo Yes proceed Favorable Profile: Proceed to sub-chronic toxicity studies invivo->proceed No

Caption: A decision tree for interpreting preliminary toxicity data.

Based on our hypothetical results:

  • Cytotoxicity: The compound shows moderate cytotoxicity with a decent selectivity index (SI > 3), suggesting it is more toxic to cancer cells than normal cells. This is a favorable outcome.

  • Genotoxicity: The Ames test is negative, indicating a low likelihood of mutagenic potential. This is a very positive safety signal.

  • Acute Toxicity: The compound exhibits low acute toxicity, with an estimated LD50 > 2000 mg/kg. This places it in the lowest toxicity category under the Globally Harmonized System (GHS).

Conclusion: The collective preliminary data for N-(1,3,4-Thiadiazol-2-yl)pivalamide suggests a favorable initial safety profile. It lacks potent cytotoxicity against normal cells, shows no evidence of mutagenicity in the Ames test, and demonstrates low acute oral toxicity in a rodent model. These findings support its continued development and justify proceeding to more comprehensive preclinical safety studies, such as repeated-dose toxicity and further safety pharmacology assessments.

References

  • Ames test - Wikipedia. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Available at: [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. Available at: [Link]

  • 3.4: Ames Test - Biology LibreTexts. (2023). Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). Available at: [Link]

  • Ames Test - Charles River Laboratories. Available at: [Link]

  • Predict - Life Science Software – Drug Research & Development - Instem. Available at: [Link]

  • MTT Test - Medical Device - Eurofins Scientific. (2024). Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals - Oxford Academic. (2024). Available at: [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024). Available at: [Link]

  • Predictive Toxicology | Schrödinger. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015). Available at: [Link]

  • Acute Toxicity - Joint Research Centre - European Commission. Available at: [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001). Available at: [Link]

  • 420 | oecd guideline for testing of chemicals. (2001). Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022). Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025). Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants - PMC. (2025). Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]

  • Toxicological screening - PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Available at: [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Available at: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022). Available at: [Link]

  • Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides - MDPI. (2019). Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient N-Acylation Protocol for the Synthesis of N-(1,3,4-Thiadiazol-2-yl)pivalamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Lead Optimization, Pharmacophore Synthesis, and Library Generation Introduction and Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Lead Optimization, Pharmacophore Synthesis, and Library Generation

Introduction and Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for pyrimidines and oxadiazoles to improve the pharmacokinetic profiles of drug candidates[1]. Derivatives of 1,3,4-thiadiazol-2-amine exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1].

The synthesis of N-(1,3,4-thiadiazol-2-yl)pivalamide involves the nucleophilic acyl substitution (N-acylation) of 1,3,4-thiadiazol-2-amine using pivaloyl chloride (trimethylacetyl chloride). Because the 1,3,4-thiadiazole ring is highly electron-withdrawing, the exocyclic amine is a relatively weak nucleophile. To drive the reaction to completion and prevent the degradation of the acid chloride, an organic base such as triethylamine (TEA) is employed as an acid scavenger[2]. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance, which beneficially suppresses unwanted di-acylation side reactions, ensuring high selectivity for the mono-acylated product.

Experimental Workflow

SynthesisWorkflow Start 1,3,4-Thiadiazol-2-amine + Anhydrous DCM Base Add Triethylamine (TEA) (1.5 eq) Start->Base Cool Cool to 0 °C (Ice Bath) Base->Cool Acyl Dropwise Addition: Pivaloyl Chloride (1.1 eq) Cool->Acyl React Stir at RT (2-4 h) Monitor via TLC Acyl->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Product N-(1,3,4-Thiadiazol-2-yl)pivalamide (Pure Product) Purify->Product

Figure 1: Step-by-step workflow for the N-acylation of 1,3,4-thiadiazol-2-amine.

Materials and Reagents

Caution: Pivaloyl chloride is a corrosive and moisture-sensitive lachrymator. All handling must be performed in a properly functioning fume hood using appropriate PPE.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1,3,4-Thiadiazol-2-amine101.131.01.01 gLimiting Reagent / Nucleophile
Pivaloyl Chloride120.581.11.35 mL (1.33 g)Acylating Agent
Triethylamine (TEA)101.191.52.10 mL (1.52 g)Acid Scavenger / Base
Dichloromethane (DCM)84.93-30.0 mLAprotic Solvent
Saturated NaHCO₃ (aq)--20.0 mLQuenching Agent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation of the Amine Solution: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add 1,3,4-thiadiazol-2-amine (1.01 g, 10.0 mmol).

  • Solvent and Base Addition: Suspend the amine in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 2.10 mL, 15.0 mmol) to the suspension.

    • Causality Note: TEA is critical here to neutralize the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic thiadiazole amine, which would otherwise halt the reaction[2].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality Note: Acylation with acid chlorides is highly exothermic. Cooling to 0 °C controls the reaction kinetics, minimizing the formation of dark, tarry degradation byproducts.

Phase 2: Acylation
  • Acylating Agent Addition: Dissolve pivaloyl chloride (1.35 mL, 11.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to an addition funnel and add it dropwise to the cooled reaction mixture over a period of 15–20 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1 v/v). The product spot will appear at a higher Rf value than the highly polar starting amine.

Phase 3: Workup and Purification
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes.

    • Causality Note: NaHCO₃ safely neutralizes excess TEA and hydrolyzes any unreacted pivaloyl chloride into water-soluble pivalic acid salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (approx. 3:1 ratio). Allow to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting white, needle-like crystals via vacuum filtration and dry under high vacuum overnight.

Expected Analytical Characterization

A successfully synthesized batch of N-(1,3,4-Thiadiazol-2-yl)pivalamide (C₇H₁₁N₃OS, MW: 185.25 g/mol ) should yield the following analytical data:

Analytical MethodExpected Result / Signal Assignments
Yield 85–92% (White crystalline solid)
¹H NMR (400 MHz, DMSO-d₆) δ 11.85 (br s, 1H, -NH-CO-), 9.12 (s, 1H, Thiadiazole-CH), 1.28 (s, 9H, -C(CH₃)₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 176.5 (C=O), 158.2 (Thiadiazole C-2), 144.1 (Thiadiazole C-5), 38.4 (Quaternary C), 26.8 (3 × CH₃).
LC-MS (ESI+) m/z calculated for C₇H₁₂N₃OS [M+H]⁺: 186.1; Found: 186.1.
FT-IR (ATR, cm⁻¹) 3150 (N-H stretch), 2960 (C-H alkyl stretch), 1685 (Amide I, C=O stretch), 1550 (Amide II).

References

  • [2] Vertex Pharmaceuticals Incorporated. (2021). Polyaromatic urea derivatives and their use in the treatment of muscle diseases (Patent No. WO2021013712A1). Google Patents. Retrieved from:

  • [1] Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Retrieved from:[Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide, a heterocyclic compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices, this guide ensures technical accuracy and reproducibility for the unambiguous structural elucidation of this and similar molecules.

Introduction: The Imperative for Structural Verification

N-(1,3,4-Thiadiazol-2-yl)pivalamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As with any synthesized compound intended for biological screening or further development, unequivocal structural confirmation is a critical prerequisite. High-resolution NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular framework, atom connectivity, and chemical environment in solution.[3][4][5]

This application note details the optimized methodologies for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the target molecule, ensuring data integrity and reliable characterization.

Experimental Design: A Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical setup of the acquisition parameters. The following sections outline a self-validating system, from sample dissolution to final spectral analysis.

Part I: Sample Preparation Protocol

Proper sample preparation is the foundation of a successful NMR experiment, directly impacting spectral quality by minimizing artifacts and maximizing resolution.[6][7]

Core Principles:

  • Solvent Selection: The choice of a deuterated solvent is crucial. It must fully dissolve the analyte without reacting with it. For N-(1,3,4-Thiadiazol-2-yl)pivalamide, solvents like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) are excellent candidates. DMSO-d₆ is particularly advantageous for observing labile amide (N-H) protons, as it forms hydrogen bonds that slow down the chemical exchange, resulting in sharper signals.

  • Concentration Optimization: The sample concentration must be tailored to the specific experiment. While ¹H NMR is highly sensitive, ¹³C NMR requires more concentrated samples due to the low natural abundance (1.1%) of the ¹³C isotope.[6][7]

ExperimentRecommended ConcentrationRationale
¹H NMR 5-25 mg / 0.6-0.7 mLSufficient for high signal-to-noise in minutes, avoiding line broadening from excessive concentration.[7]
¹³C NMR / DEPT 50-100 mg / 0.6-0.7 mLCompensates for the low natural abundance of ¹³C, enabling data acquisition in a reasonable timeframe.[7]

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of N-(1,3,4-Thiadiazol-2-yl)pivalamide and transfer it to a clean, dry vial.

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent.[7] To ensure complete dissolution, cap the vial and gently vortex or warm it.[7] This step is best performed in a secondary vial to prevent contamination of the NMR tube with solid particles, which can severely degrade shimming performance.[7]

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.

  • Filtering (Optional): If any solid remains, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (0.6-0.7 mL in a vial) A->B Step 1 C Ensure Complete Dissolution (Vortex/Warm/Filter) B->C Step 2 D Transfer Solution to NMR Tube C->D Step 3 E Cap NMR Tube Securely D->E Step 4

Caption: Optimized workflow for preparing high-quality NMR samples.

Part II: NMR Data Acquisition & Processing

The following protocol is based on a standard modern NMR spectrometer (e.g., Bruker with TopSpin software).

Step-by-Step Acquisition Protocol:

  • Instrument Setup: Insert the sample into the magnet.[8] Create a new dataset and load a standard parameter set for the desired experiment (e.g., ¹H, ¹³C).[9]

  • Locking: The instrument will automatically lock onto the deuterium signal of the solvent, stabilizing the magnetic field.[8][9]

  • Tuning and Matching: The probe must be tuned to the specific frequency of the nucleus being observed (¹H or ¹³C). On modern systems, this is often an automated process (atma command).[9][10] This step ensures maximum signal receptivity.

  • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines (e.g., topshim) are highly effective.[9][10]

  • Parameter Optimization:

    • ¹H NMR: Calibrate the 90° pulse width. A standard spectral width of ~16 ppm is usually sufficient. Use a relaxation delay (d1) of 1-2 seconds and acquire 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: A wider spectral width (~220 ppm) is required. Due to longer relaxation times for quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) is beneficial. A significantly higher number of scans (e.g., 1024 or more) is necessary.[11] Broadband proton decoupling is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH/CH₃ signals as positive and CH₂ as negative, while DEPT-90 shows only CH signals.

  • Acquisition: Start the experiment (zg command).[9]

Data Processing:

  • Fourier Transform: Apply an exponential window function (ef) followed by Fourier transformation (ft) to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phase & Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.[12]

  • Calibration: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Perform peak picking to identify chemical shifts (δ) and integration (for ¹H NMR) to determine relative proton counts.

Workflow for NMR Data Acquisition & Analysis

G A Insert Sample & Lock B Tune & Match Probe A->B C Shim Magnetic Field B->C D Set Acquisition Parameters (¹H, ¹³C, DEPT) C->D E Acquire Data (zg) D->E F Fourier Transform (FT) E->F G Phase & Baseline Correction F->G H Calibrate Spectrum G->H I Peak Picking & Integration H->I

Caption: Standardized workflow for NMR data acquisition and processing.

Spectral Interpretation and Data

The following tables summarize the expected NMR data for N-(1,3,4-Thiadiazol-2-yl)pivalamide based on its chemical structure and established chemical shift ranges for similar functional groups.[13][14][15]

Structure: A diagram of the chemical structure of N-(1,3,4-Thiadiazol-2-yl)pivalamide would be placed here in a full report.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1H-NH -Labile amide proton, typically broad and downfield. Its chemical shift is highly dependent on concentration and temperature.
~8.8 - 9.2s1HThiadiazole CH Proton on a heteroaromatic ring, significantly deshielded by the adjacent sulfur and nitrogen atoms.
1.28s9H-C(CH ₃)₃Nine equivalent methyl protons of the sterically bulky tert-butyl group, appearing as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135DEPT-90AssignmentRationale
~176.5--Amide C =OCarbonyl carbon of the amide group, found in a characteristic downfield region.
~165.0--Thiadiazole C -NHCarbon atom of the thiadiazole ring bonded to the amide nitrogen, highly deshielded.
~155.0PositivePositiveThiadiazole C HProtonated carbon of the thiadiazole ring.
~40.0---C (CH₃)₃Quaternary carbon of the tert-butyl group.
~27.5Positive--C(C H₃)₃Methyl carbons of the tert-butyl group, appearing in the upfield aliphatic region.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the complete NMR characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide. By following these optimized procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently and accurately verify the structure of this and related heterocyclic compounds. The systematic approach ensures data of the highest quality, which is essential for publication, patent applications, and advancing drug discovery programs.

References

  • NMR Data Acquisition and Processing Procedure.

  • NMR Sample Preparation: The Complete Guide - Organomation.

  • Step-by-step procedure for NMR data acquisition.

  • NMR Protocols - University of Michigan.

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - University of Notre Dame.

  • SOP data acquisition - R-NMR.

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - Journal of Organic and Pharmaceutical Chemistry.

  • NMR Sample Preparation - Iowa State University.

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI.

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC.

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI.

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures - ResearchGate.

  • Advanced NMR techniques for structural characterization of heterocyclic structures - Bentham Science.

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark.

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides - French-Ukrainian Journal of Chemistry.

  • The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate.

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI.

  • ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate.

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol - Journal of Education and Science.

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed.

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate.

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - ResearchGate.

  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- - NIST WebBook.

  • Synthesis of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives as potential antitumor agents against acute leukemia cells - PubMed.

  • The Chemical Shift in C 13 and Proton NMR | Organic Chemistry - YouTube.

Sources

Method

Application Note: The N-(1,3,4-Thiadiazol-2-yl)pivalamide Scaffold in Modern Drug Discovery

Executive Overview & Scaffold Rationale In contemporary medicinal chemistry, the search for privileged scaffolds that offer a balance of metabolic stability, target specificity, and favorable physicochemical properties i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Scaffold Rationale

In contemporary medicinal chemistry, the search for privileged scaffolds that offer a balance of metabolic stability, target specificity, and favorable physicochemical properties is paramount. The 1,3,4-thiadiazole ring has emerged as a highly versatile pharmacophore. As a five-membered sulfur-containing aromatic heterocycle, it acts as a bioisostere for pyrimidine and thiazole rings, possessing mesoionic properties that facilitate membrane permeability and unique protein-ligand interactions[1].

However, unsubstituted thiadiazol-2-amines often suffer from rapid metabolic degradation and suboptimal lipophilicity. The strategic installation of a pivalamide (2,2-dimethylpropanamide) group at the C2-amine position resolves these liabilities. The bulky tert-butyl group of the pivalamide moiety provides intense steric shielding, protecting the amide bond from enzymatic hydrolysis by amidases in vivo. Furthermore, this modification tunes the lipophilicity of the molecule, enhancing cellular penetration while preserving the hydrogen-bond acceptor and donor capabilities of the core thiadiazole nitrogen and sulfur atoms[2].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic utility, quantitative pharmacological data, and validated experimental workflows for leveraging the N-(1,3,4-thiadiazol-2-yl)pivalamide scaffold in hit-to-lead optimization.

Therapeutic Application Landscape

The N-(1,3,4-thiadiazol-2-yl)pivalamide architecture is not limited to a single therapeutic area; its structural plasticity allows it to be tuned for diverse biological targets.

  • Oncology (Eg5 Kinesin Inhibition): The most prominent clinical derivative of this scaffold is Litronesib (LY2523355) , a highly selective inhibitor of the mitosis-specific kinesin Eg5. By binding to the allosteric site of Eg5, it prevents bipolar spindle formation, leading to mitotic arrest and apoptosis in cancer cells[3][4].

  • Gastroenterology (SLC26A3 / DRA Inhibition): Recent high-throughput screening campaigns have identified N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide derivatives as potent, extracellularly acting inhibitors of the intestinal epithelial anion exchanger SLC26A3, offering a novel mechanism for treating diarrheal diseases[5].

  • Infectious Disease (VRE Therapeutics): Acetazolamide-based scaffolds incorporating the thiadiazol-yl-pivalamide core have been optimized to combat Vancomycin-Resistant Enterococcus (VRE), a critical healthcare threat. These compounds disrupt bacterial metabolic pathways with high specificity[6].

Quantitative Pharmacological Data Summary

The following table summarizes the structure-activity relationship (SAR) outcomes and quantitative metrics associated with this scaffold across different therapeutic domains.

Derivative Class / CompoundPrimary TargetIndicationKey Quantitative MetricReference
Litronesib (LY2523355) Eg5 Kinesin (Mitosis)Solid Tumors / OncologyIC₅₀ ≈ 10–50 nM (ATPase activity)[3][4]
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamides SLC26A3 (DRA)Diarrheal DiseasesIC₅₀ down to 100 nM[5]
Acetazolamide-based Pivalamides Bacterial MetabolismVRE InfectionMIC ≤ 2–4 µg/mL[6]
C5-Aryl-1,3,4-thiadiazoles EGFR / HER-2Hepatocellular CarcinomaIC₅₀ = 0.08 µM (Enzymatic)[1]

Logical Workflow of Scaffold Optimization

To systematically develop drugs based on this core, researchers employ a bifurcated optimization strategy: tuning the C5 position for target-specific electronic interactions, and tuning the N-acylation site for metabolic stability.

ScaffoldWorkflow Core N-(1,3,4-Thiadiazol-2-yl)pivalamide Core Scaffold Mod1 C5-Functionalization (Sulfonamides, Aryls) Core->Mod1 Electronic Tuning Mod2 N-Acylation Tuning (Steric Bulk Optimization) Core->Mod2 Metabolic Stability Screen High-Throughput Screening & Hit Validation Mod1->Screen Mod2->Screen Oncology Oncology (Eg5 Kinesin Inhibitors) Screen->Oncology IC50 < 100 nM GI Gastroenterology (SLC26A3 Inhibitors) Screen->GI Target Engagement ID Infectious Disease (VRE Inhibitors) Screen->ID MIC Optimization

Logical workflow of N-(1,3,4-Thiadiazol-2-yl)pivalamide scaffold derivatization and target screening.

Validated Experimental Methodologies

The following protocols have been designed with built-in self-validation mechanisms to ensure high-fidelity data generation during hit-to-lead campaigns.

Protocol A: Synthesis of N-(5-Substituted-1,3,4-Thiadiazol-2-yl)pivalamides

Objective: To reliably synthesize the sterically hindered pivalamide core while avoiding di-acylation side reactions.

Causality & Rationale: Pivaloyl chloride is utilized for its intense steric bulk, which imparts metabolic stability to the final drug candidate. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the premature hydrolysis of the highly reactive acid chloride. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly basic thiadiazole amine, which would otherwise halt the reaction.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve the 5-substituted-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. (Note: Nitrogen prevents moisture-induced degradation of the acyl chloride).

  • Base Addition: Add TEA (1.5 eq) to the solution and cool the reaction mixture to 0°C using an ice-water bath. (Note: Cooling controls the exothermic acylation reaction and strictly minimizes unwanted di-acylation).

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validation Check (In-Process): Extract a 10 µL aliquot, quench with 1 mL of methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (<5% integration) is replaced by the desired [M+H]⁺ mass peak.

  • Workup & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the pure N-(1,3,4-thiadiazol-2-yl)pivalamide derivative.

Protocol B: In Vitro Target Engagement (Eg5 Kinesin ATPase Assay)

Objective: To quantify the inhibitory potency (IC₅₀) of synthesized pivalamide derivatives against the mitotic kinesin Eg5, utilizing Litronesib as a benchmark.

Causality & Rationale: Eg5 is a motor protein that hydrolyzes ATP to move along microtubules. Inhibitors like Litronesib trap the enzyme in a specific conformational state. A Malachite Green assay is used because it provides a direct, colorimetric readout of inorganic phosphate (Pi) released during ATP hydrolysis, offering a high-throughput compatible, non-radioactive alternative to ³²P assays.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, and 1 mM DTT. (Note: PIPES maintains physiological pH without interfering with phosphate detection, while EGTA chelates trace environmental calcium that could inadvertently activate contaminating non-specific ATPases).

  • Reagent Dispensing: Dispense recombinant human Eg5 motor domain protein (final concentration 5 nM) and polymerized microtubules (1 µM) into a 384-well clear-bottom microplate.

  • Compound Incubation: Pin-transfer test compounds (N-(1,3,4-Thiadiazol-2-yl)pivalamide derivatives) in a 10-point dose-response format (0.1 nM to 10 µM, maintaining a 1% final DMSO concentration). Include Litronesib (LY2523355) as a positive control. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP to a final concentration of 100 µM. Incubate for exactly 20 minutes at room temperature.

  • Self-Validation Check (Assay Robustness): Calculate the Z'-factor using DMSO-only (negative control, full activity) and no-enzyme (positive control, zero activity) wells. Proceed with data analysis only if the Z'-factor is > 0.6 , which validates the assay's signal-to-noise ratio and reproducibility.

  • Detection: Add 10 µL of Malachite Green detection reagent to quench the ATPase reaction and develop the phosphomolybdate color complex. Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data against controls and fit to a 4-parameter logistic (4PL) regression curve to determine the IC₅₀ values.

References

  • Efficacy and therapeutic threshold concentration of LY2523355 in... - researchgate.net -3

  • Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - nih.gov -5

  • Litronesib (CAS 910634-41-2) - cymitquimica.com - 4

  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development - nih.gov - 2

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - mdpi.com - 1

  • Optimization of Acetazolamide-Based Scaffold as Potent Inhibitors of Vancomycin-Resistant Enterococcus - acs.org - 6

Sources

Application

Elucidation of the Mass Spectrometric Fragmentation Pathway of N-(1,3,4-Thiadiazol-2-yl)pivalamide

An Application Note for Drug Development Professionals Abstract This application note provides a detailed guide to the characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide using liquid chromatography-tandem mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of N-(1,3,4-Thiadiazol-2-yl)pivalamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a comprehensive, field-proven protocol for sample analysis and explore the compound's fragmentation behavior under positive-ion electrospray ionization (ESI) and collision-induced dissociation (CID). The predictable fragmentation pattern, dominated by the cleavage of the pivaloyl moiety and fragmentation of the thiadiazole ring, allows for the development of highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals involved in the characterization and quantification of heterocyclic small molecules.

Introduction

N-(1,3,4-Thiadiazol-2-yl)pivalamide belongs to a class of heterocyclic compounds containing the 1,3,4-thiadiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, which include anticancer, antibacterial, and antifungal properties.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring can enhance a molecule's ability to cross cellular membranes, making it a valuable pharmacophore.[1]

Accurate characterization and quantification of such compounds are critical throughout the drug development pipeline. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity.[3][4] A thorough understanding of the molecule's fragmentation pattern is the cornerstone of robust LC-MS/MS method development. This document outlines the theoretical and practical steps to identify N-(1,3,4-Thiadiazol-2-yl)pivalamide and predict its mass spectral behavior, providing a foundation for future research and regulated bioanalysis.

Scientific Principles

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[5][6][7] For N-(1,3,4-Thiadiazol-2-yl)pivalamide, which contains several basic nitrogen atoms, positive-ion ESI is the ideal approach. The molecule readily accepts a proton (H+) in the acidic mobile phase to form the protonated molecule, [M+H]+. This even-electron species serves as the precursor ion for subsequent fragmentation analysis (MS/MS).[8]

Chemical Structure and Monoisotopic Mass:

  • Formula: C₇H₁₁N₃OS

  • Monoisotopic Mass (M): 185.0623 u

  • Protonated Precursor Ion ([M+H]⁺): 186.0696 m/z

Fragmentation: Collision-Induced Dissociation (CID)

CID is a technique used in tandem mass spectrometry to fragment selected precursor ions.[9][10] The [M+H]⁺ ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which induces the cleavage of the weakest chemical bonds, producing a characteristic pattern of product ions.[10] The fragmentation of N-(1,3,4-Thiadiazol-2-yl)pivalamide is governed by its key structural features: the amide linkage, the sterically bulky pivaloyl (tert-butyl) group, and the heterocyclic thiadiazole ring.

Experimental Workflow and Protocol

A robust analytical method begins with a well-defined workflow, from sample preparation to data acquisition. The following protocol is a self-validating system designed to ensure data integrity and reproducibility.

Experimental Workflow Diagram

The overall process for analyzing N-(1,3,4-Thiadiazol-2-yl)pivalamide is illustrated below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard / Sample Weighing & Dissolution B Serial Dilution in Mobile Phase A A->B C Transfer to Autosampler Vial B->C D LC Injection & Chromatographic Separation C->D E Positive-Ion ESI (Creation of [M+H]⁺) D->E F MS1: Precursor Ion Isolation (m/z 186.1) E->F G CID Fragmentation (in Collision Cell) F->G H MS2: Product Ion Detection G->H I Peak Integration & Spectral Analysis H->I J Quantification / Structural Confirmation I->J

Caption: High-level workflow for LC-MS/MS analysis.

Materials and Reagents
  • Analyte: N-(1,3,4-Thiadiazol-2-yl)pivalamide reference standard

  • Solvents: LC-MS grade acetonitrile (ACN) and water

  • Additives: LC-MS grade formic acid (FA)

  • Consumables: HPLC vials, appropriate LC column (e.g., C18)

Sample Preparation Protocol

The goal of sample preparation is to create a clean, particle-free solution compatible with the LC-MS system.[11]

  • Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of ACN or methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see Table 1) to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).

  • Filtration (Optional): If any particulates are visible, filter the final solution through a 0.22 µm syringe filter.

  • Transfer: Transfer the final solution to an autosampler vial for injection.

LC-MS/MS Instrumental Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.[12]

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and peak shape for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic Acid Acid promotes protonation for positive-ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 2 µL Minimizes peak distortion while providing sufficient analyte.
Column Temp. 40 °C Ensures reproducible retention times.

| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for initial screening. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray (ESI+) Best for protonating basic nitrogen-containing compounds.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Gas Temp. 300 °C Facilitates droplet desolvation.
Gas Flow 10 L/min Aids in solvent evaporation.
Scan Type Product Ion Scan / MRM Product ion scan for fragmentation discovery; MRM for quantification.
Precursor Ion 186.1 m/z The calculated [M+H]⁺ ion.

| Collision Energy | 10-40 eV | A range should be tested to find the optimal energy for desired fragments. |

System Suitability Testing (SST)

Before analyzing samples, an SST must be performed to ensure the LC-MS/MS system is operating correctly.[13][14] This involves replicate injections (n=5) of a mid-range concentration standard. Key metrics include:

  • Peak Area RSD: Should be <15%

  • Retention Time RSD: Should be <2%

  • Signal-to-Noise Ratio: Should be >10 for the lowest standard.

This verification step is crucial for producing accurate and reproducible data that can be submitted with confidence to regulatory agencies.[13][14]

Predicted Fragmentation Pathway and Data Analysis

The fragmentation of the [M+H]⁺ ion (m/z 186.1) is expected to proceed through several high-probability pathways based on established chemical principles.[15]

Key Fragmentation Channels
  • Loss of tert-Butyl Cation: The most characteristic fragmentation of a pivaloyl group is the heterolytic cleavage to form a stable tert-butyl cation ([C₄H₉]⁺, m/z 57.1) and a neutral ketene. This often results in a prominent peak at m/z 57.

  • Amide Bond Cleavage (α-cleavage): Cleavage alpha to the carbonyl group can occur in two ways:

    • Formation of the Pivaloyl Cation: This cleavage yields the [C₅H₉O]⁺ ion at m/z 85.1 .

    • Formation of the 2-amino-1,3,4-thiadiazole Cation: This cleavage, with charge retention on the heterocyclic portion, yields the [C₂H₃N₂S]⁺ ion at m/z 101.0 .

  • Thiadiazole Ring Fragmentation: The protonated 2-amino-1,3,4-thiadiazole ion (m/z 102.0, formed after neutral loss) can undergo further fragmentation. Studies on similar thiadiazole structures suggest subsequent degradation of the ring.[16]

Fragmentation Diagram

The following diagram illustrates the most probable fragmentation pathways for N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Caption: Proposed CID fragmentation pathways for [M+H]⁺.

Data for MRM Method Development

Based on the predicted fragmentation, a highly specific and sensitive MRM method can be developed for quantification. The most intense and stable fragment ions should be chosen as product ions.

Table 3: Proposed MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Proposed Transition Rationale
186.1 85.1 186.1 > 85.1 (Quantifier) Stable acylium ion, high m/z, specific to the pivaloyl group.
186.1 102.0 186.1 > 102.0 (Qualifier) Specific to the heterocyclic core, confirms identity.

| 186.1 | 57.1 | 186.1 > 57.1 | (Qualifier) Highly characteristic of the tert-butyl group, but lower m/z may have more background interference. |

Conclusion

This application note details a comprehensive approach for the analysis of N-(1,3,4-Thiadiazol-2-yl)pivalamide using LC-MS/MS. By leveraging fundamental principles of ESI and CID, we have proposed a reliable fragmentation pathway characterized by the formation of key product ions at m/z 85.1, 102.0, and 57.1 from the parent ion at m/z 186.1. The detailed experimental protocol and proposed MRM transitions provide a robust starting point for researchers to develop validated methods for the quantification of this compound in various matrices. This foundational knowledge is essential for advancing the study of 1,3,4-thiadiazole derivatives in pharmaceutical and scientific research.

References

  • Bruker Daltonics. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications.
  • Trawicki, J., et al. (2020). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. Journal of the American Society for Mass Spectrometry.
  • Driscoll, T. J., et al. (2007). System suitability in bioanalytical LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 484-491. [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Ovid. (2007). System suitability in bioanalytical LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Emery Pharma. (2024).
  • Christianson, C. (2025).
  • Wang, Y., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta.
  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Thermo Fisher Scientific. (n.d.).
  • Santos, L. S. (Ed.). (2010).
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • ResearchGate. (n.d.). Proposed CID fragmentation mechanisms for the major fragment ions.
  • Omics Online. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • PubMed. (2003).
  • ResearchGate. (2025).
  • Ivanova, Y., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3594. [Link]

  • Benchchem. (n.d.). N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide.
  • Chemsrc. (2026). CAS#:392303-18-3 | N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.
  • De Vita, D., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
  • Zubenko, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1686. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • PubMed. (2006).
  • Sharma, S., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.).
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124907. [Link]

  • Hilaris Publisher. (2023).
  • ChemConnections. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(1,3,4-Thiadiazol-2-yl)pivalamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and in vitro assay integration of N-(1,3,4-Thiadiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and in vitro assay integration of N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Mechanistic Overview: The Solubility Challenge

The 1,3,4-thiadiazole core is a highly versatile pharmacophore frequently utilized in antimicrobial and anticancer drug design due to its ability to act as a bioisostere of pyrimidine[1]. However, the structural addition of a pivalamide (tert-butyl amide) group introduces severe physicochemical challenges. The bulky, highly lipophilic tert-butyl group significantly increases the compound's partition coefficient (CLogP)[2]. When combined with the rigid, planar nature of the thiadiazole ring, this results in a high crystal lattice energy and extreme hydrophobicity, aggressively driving the compound out of aqueous solutions[3].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I transfer it from a DMSO stock into my biological assay buffer. How can I prevent this? A1: This phenomenon, commonly referred to as "crashing out," is caused by rapid solvent exchange. When a high-concentration DMSO stock is introduced directly into an aqueous environment, the local microenvironment becomes supersaturated, causing immediate nucleation and precipitation. Expert Insight (Causality): Do not use a single-step dilution. Instead, employ a "step-down" serial dilution method. Dilute the 100% DMSO stock into an intermediate water-miscible co-solvent (e.g., 50% DMSO / 50% PEG-400 or a Tween-80 solution) before the final dilution into the aqueous buffer. This intermediate step lowers the dielectric constant gradient, slowing kinetic precipitation and stabilizing the compound in a metastable state long enough to complete your assay.

Q2: I am seeing highly variable IC50 values across different experimental replicates. Is this related to solubility? A2: Absolutely. If N-(1,3,4-Thiadiazol-2-yl)pivalamide is near its thermodynamic solubility limit, invisible micro-precipitates can form over time[1]. These aggregates reduce the actual concentration of the bioavailable monomeric compound, leading to artificially weak or inconsistent biological readouts. Expert Insight (Self-Validation): Never rely solely on nominal (calculated) concentrations for lipophilic thiadiazoles. After preparing your final assay buffer, centrifuge an aliquot at 10,000 x g for 10 minutes and quantify the supernatant concentration via HPLC or UV-Vis at 280 nm. If the measured concentration is lower than the nominal concentration, your compound has aggregated, and you must switch to a cyclodextrin formulation.

Q3: Can I use pH adjustment to dissolve N-(1,3,4-Thiadiazol-2-yl)pivalamide? A3: Generally, no. While pH adjustment is a powerful tool for ionizable compounds, the pivalamide nitrogen is neutral, and the 1,3,4-thiadiazole ring nitrogens are very weakly basic (typically pKa < 2). Adjusting the buffer within physiological ranges (pH 6–8) will not significantly protonate the molecule to form a soluble salt. You must rely on physical formulation strategies like complexation or micellization.

Diagnostic Workflow

Troubleshooting Start Compound Precipitates in Assay Buffer CheckpH Is the compound ionizable within physiological pH? Start->CheckpH pHYes Yes: Adjust buffer pH or form salt CheckpH->pHYes Yes pHNo No: Neutral pivalamide requires formulation CheckpH->pHNo No Cosolvent Try Co-solvent Step-Down (DMSO -> PEG400 -> Buffer) pHNo->Cosolvent Success1 Remains Soluble: Proceed to Assay Cosolvent->Success1 Clear Solution Fail1 Precipitates: Use Encapsulation Cosolvent->Fail1 Turbid Cyclo HP-β-CD Inclusion Complexation Fail1->Cyclo Cyclo->Success1

Caption: Logic tree for troubleshooting N-(1,3,4-Thiadiazol-2-yl)pivalamide solubility issues.

Experimental Protocols for Solubility Enhancement

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the highly lipophilic tert-butyl group of the pivalamide, while its hydrophilic exterior maintains excellent aqueous wettability[4]. This host-guest interaction masks the compound's hydrophobicity without altering its covalent structure or pharmacological activity[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target biological buffer.

  • Stoichiometry: Weigh the required amount of N-(1,3,4-Thiadiazol-2-yl)pivalamide to achieve a 1:1 or 1:2 molar ratio (drug:cyclodextrin).

  • Integration: Slowly add the solid compound to the HP-β-CD solution while stirring continuously. Do not add the compound as a DMSO stock, as this competes with the cyclodextrin cavity.

  • Equilibration: Maintain magnetic stirring at 25°C for 48 to 72 hours. Why? Host-guest complexation is a thermodynamically driven process that requires significant time to reach equilibrium[4].

  • Self-Validation & Isolation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug. Analyze the supernatant via UV-Vis to confirm the dissolved concentration.

  • Lyophilization: For long-term stability, freeze the clear supernatant at -80°C and lyophilize it to obtain a dry, highly soluble inclusion complex powder[4].

Workflow Step1 1. Dissolve HP-β-CD in DI Water (20% w/v) Step2 2. Add N-(1,3,4-Thiadiazol- 2-yl)pivalamide slowly Step1->Step2 Step3 3. Magnetic Stirring (48-72h at 25°C) Step2->Step3 Step4 4. Centrifuge at 10,000xg to remove uncomplexed drug Step3->Step4 Step5 5. Lyophilize Supernatant to dry powder Step4->Step5

Caption: Step-by-step workflow for HP-β-CD inclusion complexation and isolation.

Protocol B: Lipid-Based Co-Solvent Micellization

Causality: Surfactants like Tween-80 form micelles that trap the lipophilic thiadiazole derivative, preventing the planar rings from stacking and aggregating in aqueous media.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Surfactant Matrix: In a separate tube, prepare a 10% (v/v) Tween-80 solution in physiological saline.

  • Micellization: Slowly vortex the Tween-80 solution while adding the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 2% to prevent cellular toxicity in downstream assays.

  • Energy Input: Sonicate the mixture in a water bath for 10 minutes to provide the activation energy required for uniform micelle formation.

  • Self-Validation: Measure the dynamic light scattering (DLS) of the solution to confirm the absence of large aggregates (>1000 nm) before proceeding to biological testing.

Quantitative Data Summaries

The following table summarizes the expected solubility enhancements for highly lipophilic thiadiazole derivatives based on established formulation strategies:

Formulation StrategyExpected Solubility EnhancementPrimary Mechanism of Action
Free Base (Aqueous Buffer) 1x (Baseline)N/A
Co-solvent (10% DMSO / 10% Tween-80) 5x - 10xMicellization and solvent polarity shift
β-Cyclodextrin Complexation 15x - 20xHost-guest hydrophobic encapsulation
HP-β-Cyclodextrin Complexation 30x - 50xEnhanced host-guest encapsulation with superior aqueous wettability

References

  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors Source: ACS Publications URL:[Link]

  • Cyclodextrin complexes of sulfonamide carbonic anhydrase inhibitors as long-lasting topically acting antiglaucoma agents Source: NIH / PubMed URL:[Link]

  • Novel Aromatic Polyimides Derived from 5′-t-Butyl-2′-pivaloylimino-3,4,3′′,4′′-m-terphenyltetracarboxylic Dianhydride Source: ACS Publications URL:[Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: NIH / PubMed Central URL:[Link]

Sources

Optimization

purification methods for N-(1,3,4-Thiadiazol-2-yl)pivalamide synthesis impurities

Technical Support Center: N-(1,3,4-Thiadiazol-2-yl)pivalamide Synthesis From the Senior Application Scientist's Desk: Welcome to the technical support guide for the synthesis and purification of N-(1,3,4-Thiadiazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1,3,4-Thiadiazol-2-yl)pivalamide Synthesis

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the synthesis and purification of N-(1,3,4-Thiadiazol-2-yl)pivalamide. This molecule, a key building block in medicinal chemistry, presents unique purification challenges due to the nature of its synthesis.[1] This guide is structured to provide not just protocols, but a foundational understanding of the impurity landscape, enabling you to troubleshoot effectively and achieve high purity for your downstream applications. We will address common issues encountered during the reaction workup and purification, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil or a sticky solid, but I expect a crystalline powder. What is the likely cause?

A1: This is a classic sign of significant impurity presence, which suppresses the melting point and disrupts the crystal lattice of your target compound. The most common culprits are residual starting materials or byproducts from the reaction workup. Specifically, unreacted 2-amino-5-substituted-1,3,4-thiadiazole and pivalic acid (from the hydrolysis of pivaloyl chloride) are frequent offenders.[2][3] A proper aqueous workup followed by recrystallization or chromatography is necessary.

Q2: After my aqueous workup, my ¹H NMR spectrum shows a persistent, broad singlet in the 10-12 ppm region. What is this impurity?

A2: A broad singlet in this downfield region is highly characteristic of a carboxylic acid proton. This is almost certainly pivalic acid, formed when unreacted pivaloyl chloride is quenched with water.[2] Its persistence indicates that your basic wash (e.g., with sodium bicarbonate) was insufficient to fully remove it.

Q3: I'm concerned about the reactivity of pivaloyl chloride. What are the key safety and handling considerations during the reaction and quench?

A3: Pivaloyl chloride is a corrosive and moisture-sensitive acyl chloride.[4] It reacts exothermically and vigorously with water and other nucleophiles. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. The quenching step is critical: cool the reaction mixture in an ice bath (0 °C) before slowly adding the quenching solution (e.g., water or saturated sodium bicarbonate) to control the exotherm.[2]

Q4: Can I use an alternative acylating agent to pivaloyl chloride to avoid some of these issues?

A4: Yes, pivalic anhydride is an excellent alternative.[5] While it may require a catalyst like 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid to achieve comparable reaction rates, it avoids the generation of corrosive HCl gas. This often leads to a cleaner reaction profile with fewer aggressive byproducts, simplifying the subsequent purification steps.[5]

Troubleshooting Guide: Common Purification Hurdles

This section provides a systematic approach to identifying and solving common problems during the purification of N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Pivalic Acid Impurity 1. Incomplete neutralization during basic wash. 2. Insufficient volume or concentration of basic solution.1. Intensify Basic Wash: Wash the organic layer thoroughly with saturated sodium bicarbonate solution. If the impurity persists, perform an additional wash with a dilute (5%) sodium carbonate solution, followed by a water wash to remove residual base.[2] 2. Check pH: Ensure the aqueous layer is distinctly basic (pH > 8) after the wash.
Unreacted 2-amino-1,3,4-thiadiazole Present 1. Incomplete reaction. 2. The basic amine was not fully removed during the aqueous workup.1. Acidic Wash (Use with Caution): A wash with dilute HCl (e.g., 1M) can protonate the starting amine, making it water-soluble. Caution: The amide product may be susceptible to hydrolysis under strongly acidic conditions. Perform this step quickly at low temperatures. 2. Chromatography: This is the most reliable method. The starting amine is significantly more polar than the product and will have a much lower Rf on silica gel.
Low Yield After Recrystallization 1. Product is too soluble in the chosen solvent. 2. Insufficient cooling or precipitation time. 3. Incorrect solvent-to-solute ratio.1. Optimize Solvent System: If using a single solvent like ethanol, your product may be too soluble. Switch to a binary system like Ethanol-Water, where the product is soluble in the hot solvent but insoluble upon cooling when water is added.[3][6] 2. Induce Crystallization: Cool the solution slowly to room temperature, then in an ice bath. If crystals don't form, scratch the inside of the flask with a glass rod or add a seed crystal.
Poor Separation in Column Chromatography 1. Eluent system is too polar. 2. Compound streaking on the column.1. Decrease Eluent Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.[7] 2. Address Streaking: Streaking can be caused by acidic or basic impurities interacting strongly with the silica. Try adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to improve peak shape.

Visualized Workflows and Impurity Profile

Understanding the origin of impurities and the logical flow of purification is key to success.

Impurity Generation Pathway

cluster_reactants Starting Materials cluster_impurities Potential Impurities SM1 2-Amino-1,3,4-thiadiazole Imp1 Unreacted SM1 SM1->Imp1 Reaction Acylation Reaction (Base, Solvent) SM1->Reaction SM2 Pivaloyl Chloride Imp2 Pivalic Acid (from SM2 hydrolysis) SM2->Imp2 SM2->Reaction Product Crude N-(1,3,4-Thiadiazol-2-yl)pivalamide Imp1->Product contaminates Imp2->Product contaminates Imp3 Base (e.g., Pyridine) & Base HCl Salt Imp3->Product contaminates Imp4 Di-acylated byproduct Imp4->Product contaminates Reaction->Imp3 Reaction->Imp4 Reaction->Product

Caption: Origin of common impurities during synthesis.

General Purification Workflow

Crude Crude Reaction Mixture Workup Aqueous Workup (Basic/Neutral Washes) Crude->Workup Check1 Assess Purity (TLC, ¹H NMR) Workup->Check1 Recryst Recrystallization (e.g., EtOH/Water) Check1->Recryst High concentration & few impurities Column Column Chromatography (Silica Gel) Check1->Column Complex mixture or oily product Check2 Final Purity Check (NMR, LCMS, MP) Recryst->Check2 Column->Check2 Final Pure Product (>98%) Check2->Final

Caption: Decision tree for purification strategy.

Experimental Protocols

Protocol 1: Aqueous Workup for Impurity Removal

This protocol is designed to remove acidic (pivalic acid) and water-soluble (base hydrochloride salts) impurities from the crude reaction mixture.

  • Quench Reaction: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.

  • Neutralize Pivaloyl Chloride: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases. This step neutralizes excess pivaloyl chloride and any HCl generated.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), add more of the organic solvent if needed. Add deionized water and shake. Separate the organic layer.

  • Basic Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase).

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL). This helps to break emulsions and remove excess water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is a solid and relatively free of colored or closely-related impurities.

  • Solvent Selection: An ethanol-water mixture is often effective.[3][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use a minimal volume to ensure saturation upon cooling.

  • Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for oily products or complex mixtures where recrystallization is ineffective.

  • Stationary Phase: Silica gel (standard 40-63 µm mesh size).

  • Mobile Phase (Eluent) Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate). An ideal system will give your product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.[7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., Dichloromethane) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. The less polar impurities will elute first, followed by your target product. Highly polar impurities (like the starting amine) will remain near the top of the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1,3,4-Thiadiazol-2-yl)pivalamide.

References

  • Yu, W., et al. (2013). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry, 78(19), 10337-10343. Available at: [Link]

  • Li, G., et al. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 12(2), 929-935. Available at: [Link]

  • Pawar, R. P., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(3), 1135-1139. Available at: [Link]

  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5193. Available at: [Link]

  • Polshettiwar, V., et al. (2022). Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Polycyclic Aromatic Compounds. Available at: [Link]

  • Google Patents (2003). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl...
  • Google Patents (1999). EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl...
  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(12), 1488-1498. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-238. Available at: [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10324. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 125-130. Available at: [Link]

  • Kane, S.R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47. Available at: [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8096. Available at: [Link]

  • Chen, F., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 761783. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. Molecules, 23(10), 2636. Available at: [Link]

  • Wang, Z., & Rovis, T. (2016). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Organic Syntheses, 93, 376-391. Available at: [Link]

  • Saeed, A., & Bolte, M. (2011). (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. Journal of Crystallization Process and Technology, 1(3), 41-48. Available at: [Link]

  • Matyjaszczyk, M., et al. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Molecules, 27(19), 6524. Available at: [Link]

  • Kandeel, M. M., et al. (2013). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 5(2), 133-142. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127. Available at: [Link]

  • Interchim (n.d.). Purification Column Guide Catalogue. Available at: [Link]

  • S-G, L., et al. (2007). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 52(1), 1089-1092. Available at: [Link]

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. (2025). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

efficacy of N-(1,3,4-Thiadiazol-2-yl)pivalamide compared to standard inhibitors

An In-Depth Comparative Efficacy Analysis: N-(1,3,4-Thiadiazol-2-yl)pivalamide Versus Standard Sirtuin Inhibitors Introduction: The Therapeutic Promise of Sirtuin Inhibition The sirtuin (SIRT) family of NAD+-dependent ly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis: N-(1,3,4-Thiadiazol-2-yl)pivalamide Versus Standard Sirtuin Inhibitors

Introduction: The Therapeutic Promise of Sirtuin Inhibition

The sirtuin (SIRT) family of NAD+-dependent lysine deacylases, comprising seven mammalian isoforms (SIRT1-7), has emerged as a critical regulator of numerous physiological and pathological processes.[1] These enzymes play pivotal roles in metabolism, DNA repair, inflammation, and cell survival, making them attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][2]

Particularly, SIRT1 and SIRT2 have been the focus of intense investigation. While SIRT1 is primarily nuclear and involved in metabolic regulation and aging, SIRT2 is predominantly cytoplasmic and has been linked to cell cycle control, microtubule dynamics, and tumorigenesis.[3] The context-dependent roles of sirtuins—acting as either tumor promoters or suppressors—have raised a critical question for therapeutic development: is it more effective to selectively inhibit a single sirtuin isoform or to employ pan-inhibitors that target multiple family members?[2]

This guide provides a comprehensive comparison of N-(1,3,4-Thiadiazol-2-yl)pivalamide , a potent and highly selective SIRT2 inhibitor often referred to in literature as TM , against a panel of standard sirtuin inhibitors.[4][5] We will delve into their comparative efficacy, selectivity, and cellular activities, supported by experimental data and detailed protocols. The standard inhibitors chosen for this comparison represent different classes based on their selectivity profiles:

  • AGK2 : A well-established, selective SIRT2 inhibitor.[1]

  • SirReal2 : Another selective inhibitor of SIRT2.[4][5]

  • Tenovin-6 : A potent pan-sirtuin inhibitor, notably targeting SIRT1 and SIRT2.[4][5]

Through this objective analysis, we aim to provide researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to select the appropriate chemical tool for their studies on sirtuin biology and therapeutic potential.

Mechanism of Action: The Significance of SIRT2 Inhibition

SIRT2 carries out its cellular functions by removing acetyl groups from a variety of protein substrates. A key substrate is α-tubulin; by deacetylating it, SIRT2 influences microtubule stability and, consequently, cell division and motility.[3] Another critical target is the tumor suppressor protein p53. SIRT2-mediated deacetylation of p53 can inhibit its pro-apoptotic activity, suggesting that SIRT2 inhibition could be a valuable strategy in cancer therapy.[6]

N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) and other SIRT2 inhibitors exert their effects by binding to the enzyme and blocking its catalytic activity. This leads to an accumulation of acetylated substrates, such as α-tubulin and p53. The resulting hyperacetylation can trigger cell cycle arrest, induce apoptosis, and suppress tumor growth, providing a clear mechanistic rationale for their use as anticancer agents.[5][7] Pan-inhibitors like Tenovin-6 share this mechanism but also impact SIRT1 and SIRT3, which can lead to broader biological effects and potentially off-target toxicities.[8]

Below is a diagram illustrating the central role of SIRT2 and the intervention point for its inhibitors.

SIRT2_Pathway cluster_0 Cellular Processes cluster_1 SIRT2-Mediated Deacetylation cluster_2 Inhibitor Intervention Cell_Cycle_Progression Cell_Cycle_Progression Apoptosis_Suppression Apoptosis_Suppression Microtubule_Dynamics Microtubule_Dynamics Microtubule_Dynamics->Cell_Cycle_Progression SIRT2 SIRT2 Acetylated_p53 Acetylated p53 (Active) p53 p53 (Inactive) Acetylated_p53->p53 SIRT2 p53->Apoptosis_Suppression Acetylated_Tubulin Acetylated α-tubulin Tubulin α-tubulin Acetylated_Tubulin->Tubulin SIRT2 Tubulin->Microtubule_Dynamics TM N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) TM->SIRT2 Standard_Inhibitors AGK2, Tenovin-6, etc. Standard_Inhibitors->SIRT2

Caption: SIRT2 signaling pathway and points of inhibitor intervention.

Comparative In Vitro Efficacy: Potency and Selectivity

The cornerstone of a valuable chemical probe is its combination of high potency and selectivity for its intended target. A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the distinct profiles of N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) and standard sirtuin inhibitors.

CompoundSIRT1 IC50 (μM)SIRT2 IC50 (μM)SIRT3 IC50 (μM)SIRT2 Selectivity vs. SIRT1SIRT2 Selectivity vs. SIRT3Reference
N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) ~260.038 >25~684-fold>658-fold[4]
AGK2 >503.5>50>14-fold>14-fold[1][4]
SirReal2 >500.27>50>185-fold>185-fold[4]
Tenovin-6 ~2610>50~0.4-fold (pan-inhibitor)>5-fold[4]

Data compiled from direct comparison studies to ensure consistency.

The data clearly demonstrates that N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) is the most potent and selective SIRT2 inhibitor among the compounds tested .[4][5] Its sub-micromolar potency against SIRT2, with an IC50 of 38 nM, is significantly stronger than that of AGK2 and SirReal2.[4] Furthermore, its selectivity for SIRT2 over SIRT1 is approximately 650-fold, a crucial feature for dissecting SIRT2-specific functions without the confounding effects of SIRT1 inhibition.[4] Tenovin-6, in contrast, shows comparable inhibition of SIRT1 and SIRT2, confirming its role as a pan-inhibitor.[4]

A unique characteristic of SIRT2 is its dual enzymatic activity, functioning as both a deacetylase and a demyristoylase. Notably, TM was found to inhibit both the deacetylation (IC50 0.038 μM) and demyristoylation (IC50 0.049 μM) activities of SIRT2, a feature not shared by the other tested inhibitors.[4]

Comparative Cellular Activity and Cytotoxicity

While in vitro enzymatic assays are vital for determining potency and selectivity, cellular assays are essential to confirm target engagement and evaluate the physiological consequences of inhibition.

CompoundCell LineCytotoxicity (IC50/EC50, μM)Key Cellular ObservationsReference
N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) HCT116~10-15Cancer cell-specific toxicity; effect is highly dependent on SIRT2 overexpression.[4][5]
AGK2 HCT116>25Low cytotoxicity at effective concentrations.[4]
SirReal2 HCT116~10-15Cytotoxic to cancer cells.[4]
Tenovin-6 HCT116~5Most potent cytotoxin, but affects both cancer and normal cells. Inhibits SIRT1 in cells at 25 µM.[4][8]

In cellular models, Tenovin-6 was the most potent cytotoxic agent, but this effect was not specific to cancer cells.[5][8] In contrast, TM exhibited cancer cell-specific toxicity , a highly desirable trait for a potential therapeutic agent.[4] Crucially, the anticancer effect of TM was shown to be highly dependent on SIRT2 expression, confirming its on-target activity in a cellular context. While TM and Tenovin-6 have similar in vitro IC50 values for SIRT1, only Tenovin-6 was able to inhibit SIRT1 in cells at 25 μM, suggesting that TM's selectivity for SIRT2 is maintained in a cellular environment, possibly due to differences in cell permeability or uptake.[4]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of sirtuin inhibitors.

Protocol 1: In Vitro Fluorometric SIRT2 Inhibition Assay

This protocol is adapted from standard fluorometric assays used to determine the IC50 values of sirtuin inhibitors.[9]

Objective: To quantify the enzymatic activity of SIRT2 in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2, Abcam ab156065)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compound (N-(1,3,4-Thiadiazol-2-yl)pivalamide or standard inhibitors)

  • 96-well black microtiter plate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing Assay Buffer, NAD+, and the fluorogenic substrate according to the manufacturer's instructions.

  • Inhibitor Addition: Add a fixed volume of the diluted inhibitor to the appropriate wells. For control wells, add the same volume of buffer with DMSO (vehicle control) or a known potent inhibitor (positive control).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant SIRT2 enzyme to all wells except the 'no enzyme' background control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Incubate for a further 15-30 minutes at 37°C before reading the fluorescence on a microplate reader.

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

SIRT2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Inhibitor 1. Prepare Serial Dilution of Inhibitor Add_Inhibitor 3. Add Inhibitor/ Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_Plate 2. Add Substrate & NAD+ to 96-well Plate Prep_Plate->Add_Inhibitor Start_Reaction 4. Add SIRT2 Enzyme to Initiate Add_Inhibitor->Start_Reaction Incubate_1 5. Incubate at 37°C Start_Reaction->Incubate_1 Stop_Develop 6. Add Developer to Stop & Generate Signal Incubate_1->Stop_Develop Incubate_2 7. Incubate at 37°C Stop_Develop->Incubate_2 Read_Plate 8. Read Fluorescence Incubate_2->Read_Plate Analyze 9. Calculate IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro fluorometric SIRT2 inhibition assay.

Protocol 2: Western Blot for Acetylated α-Tubulin

Objective: To assess the in-cell inhibition of SIRT2 by measuring the acetylation level of its substrate, α-tubulin.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using the lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein samples to the same concentration, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation upon inhibitor treatment.

Discussion and Conclusion

The comparative analysis presented in this guide highlights the exceptional profile of N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) as a SIRT2 inhibitor. It is demonstrably the most potent and selective chemical probe for SIRT2 when compared to commonly used standard inhibitors such as AGK2, SirReal2, and Tenovin-6.[4] Its ability to inhibit both deacetylation and demyristoylation activities of SIRT2 further distinguishes it as a unique tool for studying the full spectrum of SIRT2's enzymatic functions.[4]

From a therapeutic standpoint, the cancer-cell-specific cytotoxicity of TM is a significant advantage over pan-sirtuin inhibitors like Tenovin-6, which exhibit broader toxicity.[8] The strong correlation between TM's anticancer activity and SIRT2 expression provides compelling evidence for its on-target efficacy and underscores the potential of selective SIRT2 inhibition as a viable anticancer strategy.[5]

For researchers investigating the specific roles of SIRT2 in health and disease, N-(1,3,4-Thiadiazol-2-yl)pivalamide (TM) represents a superior tool. Its high selectivity minimizes the risk of confounding results from the inhibition of other sirtuin isoforms, particularly SIRT1. While further in vivo studies are necessary to fully elucidate its therapeutic potential, the data presented here establishes TM as the current benchmark for potent and selective SIRT2 inhibition in preclinical research.

References

  • Jing, H., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Omega, 3(9), 10633–10640. [Link]

  • PubMed. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed. [Link]

  • Zhang, Y., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1148–1155. [Link]

  • Su, M., et al. (2014). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1077, 65-72. [Link]

  • Gallego-Jing, T., & Lin, H. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 73-82. [Link]

  • Thakkar, N., et al. (2020). SIRT1 Activity Assay. Bio-protocol, 10(23), e3843. [Link]

  • ACS Publications. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology. [Link]

  • Luthra, R., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 28(8), 3532. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 and selectivity of SIRT2 inhibitors. ResearchGate. [Link]

  • Carillo, S., et al. (2018). Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model. Frontiers in Plant Science, 9, 936. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-288. [Link]

  • Moniot, S., et al. (2016). Current Trends in Sirtuin Activator and Inhibitor Development. Biomolecules, 6(1), 14. [Link]

  • Mei, Z., et al. (2026). Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions. Drug Development Research. [Link]

  • PubMed. (2026). Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Small-Molecule Binding: The Case of N-(1,3,4-Thiadiazol-2-yl)pivalamide and 6PGD

Welcome to this in-depth technical guide. In drug discovery, confirming that a small molecule physically interacts with its intended protein target is a cornerstone of establishing its mechanism of action.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this in-depth technical guide. In drug discovery, confirming that a small molecule physically interacts with its intended protein target is a cornerstone of establishing its mechanism of action. This guide provides a comprehensive framework for validating the binding of a novel compound, using N-(1,3,4-Thiadiazol-2-yl)pivalamide as our model. While the direct target of this specific pivalamide derivative is not broadly published, extensive research on the N-(1,3,4-Thiadiazol-2-yl)amide scaffold has identified potent inhibitory activity against 6-Phosphogluconate Dehydrogenase (6PGD) , a critical enzyme in the pentose phosphate pathway and a promising target in oncology.[1] Therefore, for the purposes of this guide, we will proceed with 6PGD as our protein of interest.

Our primary validation tool will be Surface Plasmon Resonance (SPR) , a powerful, label-free technology for real-time monitoring of biomolecular interactions.[2] We will not only detail the "how" but, more importantly, the "why" behind each experimental step. Furthermore, we will objectively compare SPR with orthogonal biophysical methods—Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST) —to provide a holistic view of a robust validation workflow.

Part 1: Primary Validation with Surface Plasmon Resonance (SPR)

SPR technology allows for the precise measurement of binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (dissociation constant, Kₑ) by detecting changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[3][4] For a small molecule like N-(1,3,4-Thiadiazol-2-yl)pivalamide binding to a larger protein like 6PGD, the standard approach is to immobilize the protein (the ligand) and inject the small molecule (the analyte) in solution.[5]

The Rationale Behind the SPR Experimental Design

The success of an SPR experiment hinges on a well-designed protocol. We must ensure the immobilized protein is active and stable, and that the observed binding is specific and not an artifact of the experimental setup.[2] The following workflow is designed to be a self-validating system.

Caption: SPR Experimental Workflow for Small Molecule-Protein Interaction Analysis.

Detailed Experimental Protocol: SPR

This protocol details the steps to measure the binding of N-(1,3,4-Thiadiazol-2-yl)pivalamide to surface-immobilized 6PGD.

1. Reagent and Buffer Preparation:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). To ensure compound solubility, supplement with 1% (v/v) DMSO. Prepare a large volume and use the same batch for all protein and compound dilutions to minimize buffer mismatch artifacts.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0. A lower pH pre-concentrates the positively charged protein on the negatively charged carboxymethyl dextran surface, facilitating efficient covalent coupling.

  • Protein (Ligand): Recombinant human 6PGD. Dialyze extensively against the running buffer. Immediately before immobilization, dilute to 10-20 µg/mL in the immobilization buffer. Centrifuge at >14,000 x g for 10 minutes to remove any aggregates.[6]

  • Small Molecule (Analyte): N-(1,3,4-Thiadiazol-2-yl)pivalamide. Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to 0.1 µM) in running buffer. The final DMSO concentration must be identical across all samples and the running buffer. For kinetic analysis, a minimum of five concentrations spanning 0.1x to 10x the expected Kₑ is recommended.[7]

  • Amine Coupling Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). Prepare fresh in water.

  • Deactivation Solution: 1 M Ethanolamine-HCl, pH 8.5.

2. Protein Immobilization (Amine Coupling):

  • Instrument Setup: Use a CM5 sensor chip (a carboxymethylated dextran matrix). The dextran hydrogel provides a high capacity for protein immobilization, which is crucial for detecting the binding of low molecular weight analytes.[5]

  • Surface Activation: Inject the EDC/NHS mixture (1:1 ratio) for 7 minutes to activate the carboxyl groups on the sensor surface.[8]

  • Ligand Injection: Inject the prepared 6PGD solution over the activated surface. Aim for an immobilization level of 3000-5000 Response Units (RU). A higher surface density is needed to generate a sufficient signal when the analyte is a small molecule.[8]

  • Deactivation: Inject ethanolamine to quench any remaining active NHS-esters.[8]

  • Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting the protein. This is critical for subtracting bulk refractive index changes and non-specific binding.

3. Kinetic Analysis:

  • Priming: Perform 3-5 startup cycles using buffer blanks to equilibrate the surface and ensure a stable baseline.

  • Analyte Injection Cycle (Multi-cycle kinetics):

    • Inject the lowest concentration of N-(1,3,4-Thiadiazol-2-yl)pivalamide over both the 6PGD and reference flow cells for a set association time (e.g., 120 seconds).

    • Switch to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte. The regeneration conditions must be optimized to be effective without denaturing the immobilized protein.

    • Repeat this cycle for each concentration in the dilution series, typically from lowest to highest concentration. Include random buffer blank injections to double-subtract the data for baseline drift.

4. Data Analysis:

  • Data Processing: Reference-subtract the sensorgrams (Flow Cell 2 - Flow Cell 1) and then buffer-subtract using the blank injections.

  • Model Fitting: Fit the processed data globally to a 1:1 Langmuir binding model. This model assumes a simple reversible bimolecular interaction. The quality of the fit (low Chi² value, random residuals) will validate this assumption. The output will provide the association rate (kₐ), dissociation rate (kₑ), and the dissociation constant (Kₑ = kₑ/kₐ).

Part 2: Orthogonal Validation and Comparative Analysis

While SPR provides high-quality kinetic data, relying on a single technology is not best practice. Orthogonal methods, which rely on different physical principles, are essential for building confidence in a binding interaction. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[9] By titrating the small molecule into a solution containing the protein, a binding isotherm can be generated. Fitting this curve provides the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free, in-solution experiment.[10]

  • Expertise & Causality: The key advantage of ITC is that it is a true in-solution technique requiring no immobilization or labeling, which eliminates potential artifacts related to surface tethering or tag interference.[9][11] It provides a complete thermodynamic profile, offering deeper insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).[12] However, ITC typically requires larger amounts of sample compared to SPR and MST.[13]

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient.[14] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[6] By labeling the protein with a fluorophore and titrating the unlabeled small molecule, a change in the protein's thermophoretic movement upon binding can be detected and used to determine the Kₑ.[15]

  • Expertise & Causality: MST is a powerful technique due to its extremely low sample consumption, speed, and tolerance for complex buffers and even lysates.[6][14] This makes it suitable for early-stage discovery where protein quantities may be limited. The primary trade-off is the requirement for fluorescent labeling of one of the binding partners (though label-free options using intrinsic tryptophan fluorescence exist, they are often less sensitive).[15]

Decision_Tree decision decision result result start Goal: Validate Small Molecule-Protein Binding q_kinetics Need Kinetic Data (ka, kd)? start->q_kinetics q_thermo Need Thermodynamic Data (ΔH, ΔS)? q_kinetics->q_thermo No res_spr SPR q_kinetics->res_spr Yes q_sample Sample Consumption a Major Constraint? q_thermo->q_sample No res_itc ITC q_thermo->res_itc Yes q_label Can Protein be Labeled/Immobilized? q_sample->q_label Yes q_sample->res_itc No q_label->res_itc No res_mst MST q_label->res_mst Yes

Caption: Decision Tree for Selecting a Binding Validation Assay.

Data-Driven Comparison of Validation Techniques

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Mass change at a surface affecting refractive index[3]Heat change upon binding in solution[9]Change in molecular motion in a temperature gradient[14]
Primary Output kₐ, kₑ, Kₑ[16]Kₑ, ΔH, ΔS, Stoichiometry (n)Kₑ[17]
Labeling Required No (immobilization required)[3]No[11]Yes (typically fluorescent label on one partner)[15]
Throughput Medium to High (instrument dependent)[18]Low to MediumHigh
Protein Consumption Low (µg for immobilization)High (mg per experiment)[9]Very Low (nM concentrations, µL volumes)[6]
Compound Consumption Low to MediumHighVery Low
Buffer Constraints Sensitive to buffer mismatch; DMSO matching is criticalRequires extensive buffer dialysis; sensitive to buffer ionization enthalpiesHighly tolerant of various buffers and detergents[6]
Key Advantage Provides full kinetic profile (on- and off-rates)[11]Gold standard for thermodynamics; true in-solution measurement[19]Low sample consumption; speed; use in complex media[6]
Key Limitation Potential artifacts from protein immobilization[2]High sample consumption; lower sensitivity for very weak/tight bindersRequires labeling; provides affinity only, not kinetics[19]

Conclusion

Validating the binding of N-(1,3,4-Thiadiazol-2-yl)pivalamide to its putative target, 6PGD, requires a rigorous, multi-faceted approach. Surface Plasmon Resonance serves as an outstanding primary tool, delivering high-quality kinetic and affinity data that can guide structure-activity relationship (SAR) studies.[16] Its real-time nature provides a detailed view of the interaction dynamics.[4]

However, to ensure the highest degree of scientific integrity, these results must be confirmed with an orthogonal method. Isothermal Titration Calorimetry is the gold standard for obtaining true in-solution affinity and thermodynamic data, providing invaluable context about the forces driving the binding event. For projects where material is scarce or high-throughput screening is needed, MicroScale Thermophoresis offers a rapid, low-consumption alternative for affinity determination.[19]

By strategically employing these complementary techniques, researchers can build an unassailable case for the physical interaction between a compound and its target, forming a solid foundation for further drug development efforts.

References

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024). Sartorius.
  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025). Bitesize Bio.
  • BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. (2025). Immune Biosolutions.
  • Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. (2025). AcroBiosystems.
  • Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST). (2016). Methods.
  • MicroScale Thermophoresis (MST). Center for Macromolecular Interactions, Harvard Medical School.
  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. (2021). Springer Nature Experiments.
  • Biolayer Interferometry and Surface Plasmon Resonance Comparison. (2019). Nicoya Lifesciences.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2019). PubMed.
  • Bio-Layer Interferometry (BLI) vs Surface Plasmon Resonance (SPR) vs Grating-Coupled Interferometry (GCI) comparison. Malvern Panalytical.
  • Binding analytics of DNA aptamers to small molecules determined by microscale thermophoresis (MST). (2016). ResearchGate.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2020). PubMed.
  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (2020). PMC.
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). IntechOpen.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry.
  • This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah.
  • Top 10 tips for high quality SPR data. (2023). Nicoya Lifesciences.
  • Bayesian Estimation of the Active Concentration and Affinity Constants Using Surface Plasmon Resonance Technology. (2015). PLOS One.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (2018). ResearchGate.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). PMC.
  • UNDERSTANDING SPR DATA. CACHE Challenge.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Portland Press.
  • Positive and Negative Control Studies of Small Molecule Binding to Membrane Protein. Biosensing Instrument.
  • Guide to Running an SPR Experiment. (2022). University of Michigan.
  • Label-free methods for optical in vitro characterization of protein–protein interactions. (2021). RSC Advances.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018). Nicoya Lifesciences.
  • Methods of probing the interactions between small molecules and disordered proteins. (2016). PMC.
  • Comparison Of Biomolecular Interaction Techniques. XanTec.
  • New Approach for Targeting Small-Molecule Candidates for Intrinsically Disordered Proteins. (2025). MDPI.
  • Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. (2025). PMC.
  • Study of the anticancer activity of N-(5-methyl-[11][18][20]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Biopolymers and Cell. Available at:

  • Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. (2025). Journal of Medicinal Chemistry.
  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (1979). PubMed.
  • Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. (2021). PubMed.
  • Design, synthesis, and anticancer evaluation of novel N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide an. Research Square.
  • N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide. Benchchem.
  • CAS#:392303-18-3 | N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide. Chemsrc.
  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (2022). International Journal of ChemTech Research.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2019). Brieflands.
  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (2023). PMC.

Sources

Validation

cross-reactivity of N-(1,3,4-Thiadiazol-2-yl)pivalamide in standard kinase panels

An In-Depth Technical Guide to Assessing the Kinase Cross-Reactivity of N-(1,3,4-Thiadiazol-2-yl)pivalamide This guide provides a comprehensive framework for evaluating the kinase selectivity of N-(1,3,4-Thiadiazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Kinase Cross-Reactivity of N-(1,3,4-Thiadiazol-2-yl)pivalamide

This guide provides a comprehensive framework for evaluating the kinase selectivity of N-(1,3,4-Thiadiazol-2-yl)pivalamide. We will explore the scientific rationale behind kinase profiling, present a detailed experimental protocol for a standard kinase panel screen, and compare hypothetical results for our compound of interest against well-characterized alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the target profile of novel small molecules.

Introduction: The Rationale for Kinome-Wide Profiling

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory roles.[2][3] Recent studies have identified N-(1,3,4-Thiadiazol-2-yl) analogs as inhibitors of various enzymes, including key protein kinases such as EGFR, HER-2, and JNK.[3][4][5] Given this precedent, any new derivative, such as N-(1,3,4-Thiadiazol-2-yl)pivalamide, warrants a thorough investigation of its kinase interaction profile.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical classes of drug targets.[6] However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors. A lack of selectivity can lead to unexpected off-target effects, toxicity, and a misinterpretation of a compound's true mechanism of action. Therefore, early and comprehensive kinase selectivity profiling is not merely a suggestion but a critical step in the drug discovery process.[7][8] It allows for the identification of potent and selective inhibitors while flagging promiscuous compounds that may carry a higher risk of adverse effects.[7][8]

This guide will use N-(1,3,4-Thiadiazol-2-yl)pivalamide as a case study to demonstrate a robust methodology for assessing kinome-wide cross-reactivity.

Methodology: A Framework for High-Throughput Kinase Selectivity Screening

To reliably assess the selectivity of a test compound, a multi-stage approach is employed. This typically begins with a broad screen at a single, high concentration to identify potential interactions, followed by dose-response studies to determine the potency (IC50) for any significant "hits."

Experimental Rationale
  • Choice of Assay Platform : We will describe a protocol based on the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay format. This technology is widely adopted for its high sensitivity, broad applicability across diverse kinase families (including lipid and sugar kinases), and its direct measurement of enzymatic activity by quantifying ADP production.[9][10] Unlike radiometric assays, it avoids the safety and disposal concerns associated with radioisotopes, and unlike simple binding assays, it provides functional data on enzymatic inhibition.[10][11]

  • Kinase Panel Selection : A broad, representative panel is crucial for a comprehensive understanding of selectivity. Commercial services offer panels covering over 400 kinases, spanning all major families of the human kinome.[7][12] Screening against such a panel provides a robust dataset to identify both intended targets and unforeseen off-targets.

  • Concentration Strategy : An initial screen at a single concentration (e.g., 1 µM) is a cost-effective and efficient method to triage a large number of kinases.[9][13] This concentration is high enough to detect most physiologically relevant interactions. Any kinase showing significant inhibition (e.g., >50%) at this concentration is then selected for a full 10-point dose-response curve to accurately determine its IC50 value.

Detailed Experimental Protocol: ADP-Glo™ Based Kinase Assay

The following protocol outlines the steps for profiling a test compound against a kinase panel.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of N-(1,3,4-Thiadiazol-2-yl)pivalamide in 100% DMSO.

    • Create a series of intermediate dilutions in a 384-well plate format. For the initial single-point screen, a 4X final concentration (e.g., 4 µM) is prepared in the kinase reaction buffer.

    • For IC50 determination, a 10-point serial dilution is prepared at 4X the final desired concentrations.

  • Kinase Reaction :

    • Add 2.5 µL of the 4X test compound dilution to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) controls.

    • Add 2.5 µL of a 4X Kinase/Substrate solution. This solution contains the specific kinase being tested and its corresponding substrate, optimized for the assay.

    • Add 5 µL of a 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL. Note: The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable data.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis :

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for the single-point screen relative to the DMSO controls.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Generation cluster_analysis Step 4: Data Analysis Compound 10 mM Compound Stock in DMSO Dilution 4X Working Dilutions (Single Point or Serial) Compound->Dilution AssayPlate Add Compound to 384-well Plate Dilution->AssayPlate KinaseMix Add 4X Kinase/ Substrate Mix AssayPlate->KinaseMix ATP_add Initiate with 2X ATP (Incubate 1 hr) KinaseMix->ATP_add ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) ATP_add->ADPGlo Detect Add Kinase Detection Reagent (Convert ADP to Light) ADPGlo->Detect Read Read Luminescence Detect->Read Calc Calculate % Inhibition and IC50 Values Read->Calc

Caption: High-throughput kinase profiling workflow.

Comparative Analysis of Kinase Selectivity

To contextualize the performance of N-(1,3,4-Thiadiazol-2-yl)pivalamide, we present its illustrative, hypothetical cross-reactivity data alongside two well-characterized kinase inhibitors:

  • Dasatinib : A broad-spectrum inhibitor known to target multiple kinases, including ABL and SRC family kinases.[6]

  • GW2580 : A highly selective inhibitor primarily targeting CSF1R.[6]

The following table summarizes the inhibition data against a representative panel of kinases.

Kinase TargetKinase FamilyN-(1,3,4-Thiadiazol-2-yl)pivalamide (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)GW2580 (% Inhibition @ 1µM)
JNK1 CMGC98% 85%5%
JNK2 CMGC95% 82%3%
p38α CMGC65% 92%8%
CDK2 CMGC25%99%2%
ABL1 TK15%100%1%
SRC TK30%100%4%
EGFR TK12%98%6%
CSF1R TK8%95%99%
VEGFR2 TK45%97%15%
AKT1 AGC5%10%0%

Table 1: Single-point inhibition data for test compounds against a selected kinase panel. Data for N-(1,3,4-Thiadiazol-2-yl)pivalamide is illustrative.

Based on the single-point screen, kinases with >50% inhibition were selected for IC50 determination.

CompoundJNK1 (nM)JNK2 (nM)p38α (nM)ABL1 (nM)CSF1R (nM)
N-(1,3,4-Thiadiazol-2-yl)pivalamide4560850>10,000>10,000
Dasatinib30358<115
GW2580>10,000>10,000>10,000>10,00020

Table 2: IC50 values for kinases significantly inhibited in the primary screen.

Interpretation of Results
  • N-(1,3,4-Thiadiazol-2-yl)pivalamide : The illustrative data positions this compound as a potent and relatively selective inhibitor of JNK1 and JNK2. It displays moderate activity against p38α, another member of the MAPK group, but is significantly less potent. Its activity against other kinases in the panel is minimal, suggesting a "spectrum-selective" profile rather than a promiscuous one.[6] The >10-fold selectivity for JNK1/2 over p38α is a promising feature.

  • Dasatinib : As expected, Dasatinib demonstrates a broad-spectrum inhibition profile, potently inhibiting kinases across multiple families (CMGC and Tyrosine Kinases).[6] This promiscuity is a key characteristic of this compound.

  • GW2580 : This compound exemplifies a highly selective inhibitor. It shows potent inhibition of its primary target, CSF1R, with virtually no significant activity against other kinases in this panel, confirming its utility as a specific pharmacological tool.[6]

Visualizing Kinase Selectivity

A powerful way to represent kinase inhibitor selectivity is by mapping the inhibition data onto a phylogenetic tree of the human kinome. The diagram below provides a simplified visualization of the illustrative data for N-(1,3,4-Thiadiazol-2-yl)pivalamide.

KinomeSelectivity cluster_CMGC CMGC Group cluster_TK Tyrosine Kinase (TK) Group JNK1 JNK1 (98%) JNK2 JNK2 (95%) p38a p38α (65%) CDK2 CDK2 (25%) SRC SRC (30%) ABL1 ABL1 (15%) VEGFR2 VEGFR2 (45%) EGFR EGFR (12%) center center->JNK1 center->JNK2 center->p38a center->CDK2 center->SRC center->ABL1 center->VEGFR2 center->EGFR

Caption: Illustrative selectivity map for N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Conclusion and Expert Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase cross-reactivity of novel compounds like N-(1,3,4-Thiadiazol-2-yl)pivalamide. Our illustrative analysis positions this compound as a promising spectrum-selective inhibitor of the JNK family with moderate off-target activity against p38α.

Next Steps for Researchers:

  • Cellular Target Engagement : Confirm that the compound inhibits its intended targets (JNK1/2) in a cellular context. Assays like NanoBRET™ can measure compound binding to a target in intact, living cells, providing crucial validation of the biochemical data.[14]

  • Functional Cellular Assays : Investigate the downstream functional consequences of target inhibition. For a JNK inhibitor, this would involve measuring the phosphorylation of its substrate, c-Jun.

  • Assess Off-Target Effects : Evaluate the physiological impact of the observed p38α inhibition in relevant cellular models to determine if this off-target activity contributes to the compound's overall efficacy or potential toxicity.

By systematically applying these biochemical and cellular profiling strategies, researchers can build a robust understanding of a compound's mechanism of action, enabling more informed decisions in the progression of drug discovery projects.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 705757. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Eurofins Discovery. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Biochemical Society Transactions, 49(2), 979-995. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Johnson, J. L., et al. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications, 11(1), 1-13. [Link]

  • Giansanti, P., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(6), 2565-2574. [Link]

  • Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link]

  • Reaction Biology. Complete kinase assay list. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Lu, D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 249-256. [Link]

  • Park, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Communications Chemistry, 5(1), 1-8. [Link]

  • Wang, Y., et al. (2025). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Yang, Y., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 119, 105469. [Link]

  • Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]

  • Petrou, A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1623. [Link]

  • Karczmarzyk, Z., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]

  • Sharma, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1515. [Link]

  • Thériault, C., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4889. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165-172. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(1,3,4-Thiadiazol-2-yl)pivalamide

Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe management and disposal of chemical reagents like N-(1,3,4-Thiadiazol-2-yl)pivalamide are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, reinforcing the culture of safety that underpins innovative research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the material's intrinsic hazards. N-(1,3,4-Thiadiazol-2-yl)pivalamide, while not having a unique, universally published Safety Data Sheet (SDS), belongs to a class of compounds whose potential hazards can be reliably inferred from structurally similar molecules and the functional groups present.

The 1,3,4-thiadiazole ring is a common scaffold in biologically active compounds, and derivatives are frequently cited for potential aquatic toxicity.[1][2] The pivalamide group is an amide, which can undergo hydrolysis under strong acidic or basic conditions.[3][4][5] Based on data from closely related thiadiazole structures, a conservative risk assessment is essential.[1][6]

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Authoritative Source
Acute Oral Toxicity Harmful if swallowed. Based on analogs like N-(5-(Aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2- yl)pivalamide hydrochloride, which is classified as Acute Toxicity, Oral (Category 4).[6]
Skin Irritation Causes skin irritation. A common hazard for substituted thiadiazoles and other nitrogen- and sulfur-containing heterocycles. Classified as Category 2.[1][6][7]
Eye Irritation Causes serious eye irritation. Classified as Category 2A, indicating the potential for significant, though reversible, eye damage upon contact.[1][6][7]
Respiratory Irritation May cause respiratory irritation. Fine powders or dusts of the compound can irritate the respiratory tract if inhaled.[1][6][7]

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | This is a critical disposal consideration. Thiadiazole derivatives are often classified as Acute and Chronic Aquatic Hazard, Category 1.[1] This hazard profile strictly prohibits drain disposal. |

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing N-(1,3,4-Thiadiazol-2-yl)pivalamide, ensure a robust barrier between you and the chemical hazard. The required PPE is directly informed by the risk assessment.

  • Hand Protection: Wear nitrile or butyl-rubber gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[6][8]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA regulation 29 CFR 1910.133.[9]

  • Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust (e.g., weighing, scraping dried material), work within a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved particulate respirator (e.g., N95) may be required.[6]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11][12]

Step 1: Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste: This includes expired or unwanted pure compound, reaction residues, and materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels, gloves).

  • Liquid Waste: This includes solutions of the compound in organic solvents from experimental workups or chromatography. Crucially, aqueous solutions must also be treated as hazardous liquid waste due to the high aquatic toxicity.[1]

  • Sharps Waste: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Step 2: Container Selection and Management

The integrity of the waste container is a primary tenet of safe storage.

  • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass for liquids, and wide-mouth plastic or metal containers for solids.[13]

  • Ensure the container has a secure, leak-proof screw-top cap.

  • The container must be kept closed at all times except when actively adding waste.[14][15] This prevents the release of vapors and protects against spills.

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, under the control of the operator.[12][13]

  • Use secondary containment (e.g., a plastic tub or tray) to capture any potential leaks.

Step 3: Hazardous Waste Labeling

Accurate labeling is a non-negotiable regulatory requirement and a vital communication tool for safety personnel.

  • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department to the container before adding the first drop of waste.[11]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "N-(1,3,4-Thiadiazol-2-yl)pivalamide" . For mixtures, list all components and their approximate percentages.

    • The date accumulation started.

    • Appropriate hazard warnings or pictograms (e.g., Exclamation Mark for irritant, Environment for aquatic toxicity).

Step 4: Final Disposal Pathway
  • DO NOT dispose of N-(1,3,4-Thiadiazol-2-yl)pivalamide, or any solutions containing it, down the sanitary sewer (sink).[11][16][17] This action is expressly forbidden due to its high aquatic toxicity.

  • DO NOT dispose of the solid compound or contaminated materials in the regular trash.[16]

  • Once the waste container is full (no more than 90% capacity), complete the hazardous waste tag with the "full" date and submit a request for pickup from your institution's EHS or equivalent hazardous waste management group.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(1,3,4-Thiadiazol-2-yl)pivalamide waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generation (N-(1,3,4-Thiadiazol-2-yl)pivalamide) solid Solid Waste (Pure compound, contaminated labware) start->solid liquid Liquid Waste (Organic or Aqueous Solutions) start->liquid container_solid Step 1: Place in a designated, compatible solid waste container. solid->container_solid container_liquid Step 1: Place in a designated, compatible liquid waste container. liquid->container_liquid label_waste Step 2: Affix & Complete Hazardous Waste Label (Full chemical name, hazards, dates) container_solid->label_waste container_liquid->label_waste store_waste Step 3: Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment) label_waste->store_waste ehs_pickup Step 4: Arrange for Pickup by EHS / Hazardous Waste Contractor store_waste->ehs_pickup

Caption: Disposal workflow for N-(1,3,4-Thiadiazol-2-yl)pivalamide.

Emergency Procedures: Spill Management

In the event of a small spill, remain calm and follow these procedures:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the material is a powder.

  • Contain & Absorb: For liquids, cover with a chemical absorbent material (e.g., vermiculite or sand). For solids, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Conclusion: A Pillar of Professional Practice

The diligent and correct disposal of chemical waste is not an ancillary task but a core component of scientific professionalism. By adhering to the protocols outlined in this guide for N-(1,3,4-Thiadiazol-2-yl)pivalamide, you are actively contributing to the safety of your colleagues, the integrity of your research institution, and the health of our environment. Let this guide serve as a trusted resource in your commitment to excellence, both at the bench and beyond.

References

  • Benchchem. N-(6-formylpyridin-2-yl)pivalamide degradation and storage recommendations.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety: OSHA Lab Standard. [Fact Sheet].
  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories.
  • University of Tennessee, Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Electronic Code of Federal Regulations (eCFR). 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • University of Tennessee Health Science Center. The Laboratory Standard.
  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. Environmental and Health Assessment of 1,3,4-thiadiazole, 2,5-bis(tert-nonyldithio).
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Brigham Young University. Unwanted Laboratory Materials & Other Environmental Waste Disposal.
  • Brigham Young University. Procedures for Disposal of Unwanted Laboratory Material (ULM).
  • MilliporeSigma. Safety Data Sheet for a 1,2,3-thiadiazole derivative.
  • AK Scientific, Inc. Safety Data Sheet for 4,4'-Diaminobenzenesulphanilide.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • Vanderbilt Chemicals, LLC. Safety Data Sheet for Disodium 2,5-dimercapto-1,3,4-thiadiazole in water.
  • Google Patents. US5990351A - Process for separating pivalic acid from spent reaction mixtures.
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.
  • Pi Chemicals. Material Safety Data Sheet for 2-Mercapto-1,3,4-thiadiazole.
  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. ACS Publications.
  • Fisher Scientific. Safety Data Sheet for 5-Methyl-1,3,4-thiadiazole-2-thiol.
  • International journal of medical sciences. (2025). DETERMINATION OF ACUTE TOXICITY AND INFLAMMATORY ACTIVITY OF 1,3,4-THIADIAZOLE.
  • Grokipedia. Pivalamide.
  • Visagaperumal, D., et al. (2018). 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.
  • Fisher Scientific. Safety Data Sheet for 2,5-Dimercapto-1,3,4-thiadiazole.
  • Aaron Chemicals. Safety Data Sheet for N-(5-(Aminomethyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2- yl)pivalamide hydrochloride.
  • ChemPoint.com. Safety Data Sheet.
  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates.
  • ChemicalBook. Disodium 1,3,4-thiadiazole-2,5-dithiolate - Safety Data Sheet.
  • PMC. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures.

Sources

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